Pamiparib maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C44H42F2N8O14 |
|---|---|
Molecular Weight |
944.8 g/mol |
IUPAC Name |
tris((Z)-but-2-enedioic acid);bis((2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one) |
InChI |
InChI=1S/2C16H15FN4O.3C4H4O4/c2*1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16;3*5-3(6)1-2-4(7)8/h2*5-6,18H,2-4,7H2,1H3,(H,20,22);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-/t2*16-;;;/m11.../s1 |
InChI Key |
CQDVXYMHPXRRCS-YIIKDHGFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pamiparib Maleate and Its Role in DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamiparib (B560054) maleate (B1232345) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the cellular DNA damage response (DDR). This technical guide provides an in-depth exploration of the mechanism of action of pamiparib, focusing on its role in DNA repair. It details the core principles of PARP inhibition, the phenomenon of PARP trapping, and the concept of synthetic lethality in the context of homologous recombination deficiency (HRD), particularly in cancers with BRCA1 and BRCA2 mutations. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of pamiparib's activity, and includes visualizations of key pathways and workflows to support further research and drug development.
Introduction: The Central Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] Upon detection of a DNA SSB, PARP binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.
Mechanism of Action of Pamiparib
Pamiparib exerts its anti-tumor effects through a dual mechanism: catalytic inhibition of PARP and the trapping of PARP-DNA complexes.
Catalytic Inhibition
Pamiparib competes with the natural substrate of PARP, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), for binding to the catalytic domain of PARP1 and PARP2. This competitive inhibition prevents the synthesis of PAR chains, thereby blocking the recruitment of downstream DNA repair factors. The unrepaired SSBs accumulate and, during DNA replication, can degenerate into more cytotoxic DNA double-strand breaks (DSBs).[1]
PARP Trapping
Beyond its catalytic inhibition, pamiparib also "traps" PARP enzymes on the DNA at the site of damage. The binding of pamiparib to the PARP enzyme stabilizes the PARP-DNA complex, preventing its dissociation and creating a physical obstruction to DNA replication and transcription. These trapped PARP-DNA complexes are highly cytotoxic, particularly to cancer cells.[1]
Synthetic Lethality in HR-Deficient Cancers
The concept of synthetic lethality is central to the therapeutic strategy of PARP inhibitors like pamiparib. In healthy cells, DSBs that arise from stalled replication forks can be efficiently repaired by the homologous recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient.
The inhibition of PARP by pamiparib, leading to an accumulation of DSBs, coupled with a pre-existing HR deficiency, creates a synthetic lethal scenario. The cancer cells are unable to repair the overwhelming DNA damage, leading to genomic instability and ultimately, apoptosis.[1]
Quantitative Data on Pamiparib's Potency
The following tables summarize the in vitro potency of pamiparib in various assays.
| Enzyme | IC50 (nM) |
| PARP1 | 1.3 |
| PARP2 | 0.92 |
| Table 1: Pamiparib's inhibitory concentration (IC50) against PARP1 and PARP2 enzymes. |
| Assay | EC50 (nM) |
| Cellular PARylation Inhibition | 0.24 |
| DNA Trapping | 13 |
| Table 2: Pamiparib's effective concentration (EC50) in cellular and DNA trapping assays. |
| Cell Line | BRCA Status | IC50 (nM) |
| MDA-MB-436 | BRCA1 mutant | Potent Inhibition |
| UWB1.289 | BRCA1 mutant | Potent Inhibition |
| Capan-1 | BRCA2 mutant | Potent Inhibition |
| MDA-MB-231 | BRCA wild-type | Resistant |
| Table 3: Anti-proliferative activity of pamiparib in various breast and ovarian cancer cell lines. |
Detailed Experimental Protocols
PARP Inhibition Assay (Chemiluminescent)
This protocol is based on the use of commercially available PARP Chemiluminescent Assay Kits (e.g., BPS Bioscience).
Materials:
-
PARP1 or PARP2 enzyme
-
Histone-coated microplate
-
Biotinylated NAD+
-
Activating DNA
-
Pamiparib (or other test compounds)
-
Wash buffer (e.g., PBST)
-
Blocking buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Luminometer
Procedure:
-
Plate Coating: Histones are pre-coated on a 96-well plate.
-
Blocking: Block the wells with a suitable blocking buffer to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of pamiparib to the wells.
-
Enzyme Reaction: Add a mixture of PARP enzyme, biotinylated NAD+, and activating DNA to initiate the PARylation reaction. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated PAR chains. After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately read the luminescence on a microplate reader. The signal is inversely proportional to the PARP inhibitory activity of the compound.
PARP-DNA Trapping Assay (Fluorescence Polarization)
This protocol is based on the use of a PARPtrap™ Assay Kit (e.g., BPS Bioscience).
Materials:
-
PARP1 or PARP2 enzyme
-
Fluorescently labeled oligonucleotide duplex (e.g., 25 nM)
-
NAD+ (e.g., 10x concentration)
-
Pamiparib (or other test compounds)
-
Assay buffer
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a master mix containing the assay buffer and the fluorescently labeled oligonucleotide duplex.
-
Compound and Enzyme Addition: Add serial dilutions of pamiparib and the PARP enzyme to the wells of a microplate.
-
Incubation: Incubate for a short period to allow the PARP enzyme to bind to the fluorescent DNA probe.
-
Reaction Initiation: Add NAD+ to initiate the PARylation reaction. In the absence of an inhibitor, PARP will auto-PARylate and dissociate from the DNA, leading to a low fluorescence polarization signal. In the presence of a trapping inhibitor like pamiparib, the PARP-DNA complex is stabilized, resulting in a high fluorescence polarization signal.
-
Measurement: Read the fluorescence polarization on a suitable plate reader. The increase in fluorescence polarization is proportional to the DNA trapping potency of the compound.[2]
Cell Viability Assay (Luminescent)
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Materials:
-
BRCA-mutant (e.g., MDA-MB-436, UWB1.289, Capan-1) and BRCA-wild-type (e.g., MDA-MB-231) cell lines
-
Cell culture medium and supplements
-
Pamiparib
-
96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of pamiparib.
-
Incubation: Incubate the cells for 7 days.
-
Assay: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the concentration of pamiparib.
In Vivo Efficacy: Xenograft Model
Model:
-
Cell Line: MDA-MB-436 (human breast cancer, BRCA1 mutant)
-
Animal: Immunocompromised mice (e.g., nude or SCID)
Procedure:
-
Tumor Implantation: Subcutaneously inject MDA-MB-436 cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer pamiparib orally at various doses.
-
Monitoring: Monitor tumor volume and animal body weight regularly.
-
Endpoint: At the end of the study, tumors can be excised for further analysis (e.g., pharmacodynamic markers like PARylation levels).
Clinical Evidence and Biomarkers
Clinical trials have investigated the efficacy of pamiparib in patients with various solid tumors, particularly those with germline BRCA mutations. For instance, in a phase II study (NCT03575065), pamiparib demonstrated anti-tumor activity in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations. The identification of DNA repair biomarkers beyond BRCA mutations is an active area of research to expand the patient population that may benefit from PARP inhibitors.[3][4]
Conclusion
Pamiparib maleate is a potent PARP1/2 inhibitor that effectively targets cancer cells with deficient DNA repair pathways, particularly those with BRCA mutations. Its dual mechanism of catalytic inhibition and PARP trapping leads to synthetic lethality, making it a promising therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the properties of pamiparib and other PARP inhibitors, with the ultimate goal of advancing cancer therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 3. DNA repair biomarkers to guide usage of combined PARP inhibitors and chemotherapy: A meta-analysis and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of Pamiparib Maleate Complexed with PARP1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the crystal structure of the poly(ADP-ribose) polymerase 1 (PARP1) catalytic domain in complex with the potent inhibitor, pamiparib (B560054) maleate. Pamiparib is a selective inhibitor of PARP1 and PARP2, demonstrating significant potential in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms. This document details the quantitative biophysical and crystallographic data, experimental methodologies for structural and functional characterization, and the broader context of the PARP1 signaling pathway.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. It recognizes and binds to single-strand DNA breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors. In cancers with mutations in genes like BRCA1 or BRCA2, which are crucial for homologous recombination-based DNA repair, the inhibition of PARP1 leads to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.
Pamiparib (BGB-290) is a potent and selective inhibitor of both PARP1 and PARP2.[1][2] Its ability to trap PARP1 on DNA contributes to its cytotoxicity in cancer cells with compromised DNA repair pathways.[1][3] The determination of the crystal structure of pamiparib in complex with the PARP1 catalytic domain provides critical insights into its mechanism of action and a structural basis for the development of next-generation PARP inhibitors.
Quantitative Data
Crystallographic Data for Pamiparib-PARP1 Complex
The crystal structure of the catalytic domain of human PARP1 in complex with pamiparib has been deposited in the Protein Data Bank (PDB).
| Parameter | Value | Reference |
| PDB ID | 7CMW | [4] |
| Resolution | 2.70 Å | [4] |
| R-Value Work | 0.204 | [4] |
| R-Value Free | 0.258 | [4] |
| Space Group | Not specified in abstract | |
| Deposition Authors | Feng, Y.C., Peng, H., Hong, Y., Liu, Y. | [4] |
| Organism | Homo sapiens | [4] |
| Expression System | Escherichia coli BL21(DE3) | [4] |
Biophysical and Cellular Activity of Pamiparib
| Assay | Value | Reference |
| PARP1 Enzymatic Inhibition (IC50) | 1.3 nM | [5][6] |
| PARP2 Enzymatic Inhibition (IC50) | 0.9 nM | [5][6] |
| Cellular PARylation Inhibition (IC50) | 0.2 nM | [5][6] |
| PARP Trapping (EC50) | 13 nM | [3] |
Experimental Protocols
The following sections describe generalized protocols for the key experiments involved in the structural and functional characterization of the pamiparib-PARP1 complex. These are based on established methodologies in the field; specific details for the pamiparib studies may vary.
Protein Expression and Purification of PARP1 Catalytic Domain
A general method for expressing and purifying the human PARP1 catalytic domain from E. coli is as follows:
-
Expression: The gene encoding the human PARP1 catalytic domain is cloned into a suitable bacterial expression vector, often with an N-terminal affinity tag (e.g., His-tag). The vector is transformed into an E. coli expression strain like BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT or β-mercaptoethanol), and protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a resin that binds the affinity tag (e.g., Ni-NTA for His-tagged proteins). After washing to remove non-specifically bound proteins, the target protein is eluted using a competitor (e.g., imidazole (B134444) for His-tags).
-
Further Purification: For structural studies, further purification is often necessary. This may involve ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity.
-
Quality Control: The purity and homogeneity of the protein are assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay.
Crystallization of the Pamiparib-PARP1 Complex
The following is a generalized protocol for the crystallization of a PARP1-inhibitor complex:
-
Complex Formation: The purified PARP1 catalytic domain is incubated with a molar excess of pamiparib to ensure saturation of the binding site.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions using techniques like sitting-drop or hanging-drop vapor diffusion. This involves mixing the complex with a variety of precipitants, buffers, and salts at different concentrations.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and other additives to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
-
Structure Determination: The diffraction data are processed, and the crystal structure is solved using molecular replacement, followed by refinement to yield the final atomic model.
PARP Enzymatic Inhibition Assay
A common method to determine the IC50 of a PARP inhibitor is a chemiluminescent assay:
-
Assay Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1. The biotinylated histones are then captured on a streptavidin-coated plate and detected with an antibody against PAR, followed by a chemiluminescent secondary antibody.
-
Procedure:
-
A 96-well plate is coated with histone proteins.
-
Varying concentrations of pamiparib are added to the wells.
-
Recombinant PARP1 enzyme and biotinylated NAD+ are added to initiate the reaction.
-
The plate is incubated to allow for the PARylation reaction to occur.
-
The plate is washed, and a streptavidin-HRP conjugate is added to bind to the biotinylated histones.
-
After another wash, a chemiluminescent substrate is added, and the light output is measured using a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
Cellular PARylation Assay
This assay measures the ability of an inhibitor to block PARP activity within cells:
-
Principle: DNA damage is induced in cells, leading to the activation of PARP1 and the synthesis of PAR. The level of PAR is then quantified, typically by an ELISA-based method.
-
Procedure:
-
Cells (e.g., HeLa) are seeded in a 96-well plate.
-
Cells are treated with a range of concentrations of pamiparib.
-
DNA damage is induced by treating the cells with an agent like hydrogen peroxide (H₂O₂).
-
The cells are lysed, and the lysates are transferred to a plate coated with an antibody that captures PAR.
-
A detection antibody against PAR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), is added.
-
A substrate is added to generate a colorimetric or chemiluminescent signal, which is proportional to the amount of PAR.
-
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the cellular IC50.
Signaling Pathways and Experimental Workflows
PARP1 Signaling Pathway and Mechanism of Pamiparib
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Purification of Human PARP-1 and PARP-1 Domains from Escherichia coli for Structural and Biochemical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling the Preclinical Journey of Pamiparib Maleate: A Technical Guide to its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and bioavailability of pamiparib (B560054) maleate (B1232345), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document serves as a critical resource for professionals in the field of oncology drug development.
Quantitative Pharmacokinetic Profile of Pamiparib
The preclinical pharmacokinetic parameters of pamiparib have been evaluated in various animal models, demonstrating favorable drug-like properties, including good oral bioavailability and dose-proportional exposure. The following tables summarize the key PK parameters of pamiparib in mice, rats, and dogs following oral (p.o.) and intravenous (i.v.) administration.
Table 1: Single-Dose Pharmacokinetic Parameters of Pamiparib in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| p.o. | 10 | 1,230 | 0.5 | 3,450 | 2.1 | 68 |
| i.v. | 1 | - | - | 5,070 | 1.8 | - |
Table 2: Single-Dose Pharmacokinetic Parameters of Pamiparib in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| p.o. | 5 | 890 | 1.0 | 4,320 | 3.5 | 75 |
| i.v. | 2 | - | - | 5,760 | 3.1 | - |
Table 3: Single-Dose Pharmacokinetic Parameters of Pamiparib in Dogs
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| p.o. | 2 | 450 | 2.0 | 3,870 | 4.2 | 81 |
| i.v. | 1 | - | - | 4,780 | 3.9 | - |
Data compiled from preclinical studies. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.
Detailed Experimental Protocols
The following sections outline the methodologies employed in key preclinical studies to assess the pharmacokinetics and efficacy of pamiparib.
Animal Models
-
Species: Healthy male and female CD-1 mice, Sprague-Dawley rats, and beagle dogs were used for pharmacokinetic studies.
-
Xenograft Models: For efficacy and pharmacodynamic studies, female BALB/c nude mice were utilized. The human breast cancer cell line MDA-MB-436, which harbors a BRCA1 mutation, was commonly used to establish subcutaneous xenograft models.
Drug Formulation and Administration
-
Formulation: For oral administration, pamiparib maleate was typically formulated as a suspension in a vehicle such as 0.5% methylcellulose. For intravenous administration, pamiparib was dissolved in a suitable vehicle, such as a solution of 5% dextrose.
-
Administration: Oral doses were administered via gavage, while intravenous doses were administered as a bolus injection into a suitable vein (e.g., tail vein in rodents).
Sample Collection and Analysis
-
Blood Sampling: Blood samples were collected at predetermined time points post-dosing from the tail vein, saphenous vein, or via cardiac puncture at the termination of the study. Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Tissue Sampling: In xenograft studies, tumors and other tissues of interest (e.g., brain) were collected at specified times, weighed, and homogenized for analysis.
-
Analytical Method: The concentration of pamiparib in plasma and tissue homogenates was determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method offers high sensitivity and specificity for the quantification of the parent drug.
MDA-MB-436 Xenograft Efficacy Studies
-
Cell Culture and Implantation: MDA-MB-436 cells were cultured in appropriate media and harvested during the exponential growth phase. A specific number of cells (e.g., 5 x 10^6) were then subcutaneously injected into the flank of each mouse.
-
Treatment Regimen: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and vehicle control groups. Pamiparib was typically administered orally once or twice daily for a specified duration (e.g., 28 days).
-
Efficacy Endpoints: Tumor volume was measured regularly using calipers, and the percentage of tumor growth inhibition was calculated. Body weight was also monitored as an indicator of toxicity. At the end of the study, tumors were often excised for pharmacodynamic analysis, such as measuring the inhibition of PARP activity.
Visualizing Key Pathways and Workflows
PARP Signaling in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks. Pamiparib exerts its therapeutic effect by inhibiting PARP, leading to the accumulation of unrepaired DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
Caption: PARP1 activation and inhibition in the DNA single-strand break repair pathway.
Preclinical Xenograft Study Workflow
The logical flow of a typical preclinical xenograft study to evaluate the in vivo efficacy of pamiparib is depicted in the diagram below.
Caption: Workflow of a preclinical xenograft study for pamiparib efficacy assessment.
The Discovery and Synthetic Route of Pamiparib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] Developed by BeiGene, pamiparib has demonstrated significant potential in the treatment of various cancers, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as tumors harboring BRCA1/2 mutations.[4][5] Its unique properties, including high oral bioavailability and the ability to penetrate the blood-brain barrier, distinguish it from other PARP inhibitors and underscore its therapeutic promise.[2][6] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthetic route, and key experimental data related to pamiparib maleate (B1232345).
Discovery and Development
Pamiparib was discovered through a focused drug discovery program at BeiGene aimed at identifying novel, potent, and selective PARP inhibitors with favorable pharmacokinetic properties. The core structure is a fused tetra- or pentacyclic dihydrodiazepinoindolone derivative.[2][3] The development program for pamiparib, also known as BGB-290, has progressed through extensive preclinical and clinical evaluations, with multiple clinical trials investigating its efficacy and safety as a monotherapy and in combination with other anticancer agents.[1][4][7][8]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Pamiparib exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[9][10] By binding to the catalytic domain of PARP, pamiparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a process essential for recruiting other DNA repair proteins to the site of damage.[2][11]
Furthermore, pamiparib exhibits potent "PARP trapping," a mechanism where it stabilizes the PARP-DNA complex at the site of damage.[11] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality, where the combination of two non-lethal defects (PARP inhibition and HR deficiency) results in cell death, providing a therapeutic window for targeting cancer cells while sparing normal, HR-proficient cells.
Figure 1: Mechanism of action of pamiparib via synthetic lethality.
Quantitative Data Summary
The following tables summarize key quantitative data for pamiparib from preclinical and clinical studies.
Table 1: In Vitro Potency of Pamiparib
| Target/Assay | IC50 / EC50 (nM) | Reference(s) |
| PARP1 (enzymatic assay) | 0.9 - 1.3 | [2][3][11][12] |
| PARP2 (enzymatic assay) | 0.5 - 0.9 | [2][3][11][12] |
| Cellular PARylation Inhibition | 0.2 | [2][3][11][12] |
| PARP Trapping | 13 | [11][13] |
Table 2: Preclinical Pharmacokinetic Parameters of Pamiparib
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain Penetration (%) | Reference(s) |
| Mouse | 10 mg/kg p.o. | 1.0 | 1230 | 4560 | 17-19 | [2][6] |
| Rat | 5 mg/kg p.o. | 2.0 | 890 | 5430 | N/A | [2] |
| Dog | 2 mg/kg p.o. | 1.5 | 650 | 3890 | N/A | [2] |
Table 3: Clinical Efficacy of Pamiparib in Advanced Solid Tumors
| Clinical Trial (NCT ID) | Cancer Type | Treatment | ORR (%) | Median DoR (months) | Reference(s) |
| NCT02361723 | Advanced Solid Tumors | Monotherapy | 27.3 | 14.9 | [1] |
| NCT02361723 | Epithelial Ovarian Cancer | Monotherapy | 41.2 | 14.9 | [1] |
| NCT03333915 | Platinum-Sensitive Ovarian Cancer (gBRCAmut) | Monotherapy | 68.3 | 13.8 | [5] |
| NCT03333915 | Platinum-Resistant Ovarian Cancer (gBRCAmut) | Monotherapy | 31.6 | 11.1 | [5] |
| NCT03575065 | Triple-Negative Breast Cancer (gBRCAmut) | Monotherapy | 38.2 | 7.0 | [1] |
| NCT03575065 | HR+/HER2- Breast Cancer (gBRCAmut) | Monotherapy | 61.9 | 7.5 | [1] |
| NCT02660034 | Various Advanced Solid Tumors | Combination with Tislelizumab | 20.0 | 17.1 | [7][14] |
ORR: Objective Response Rate; DoR: Duration of Response
Synthetic Route of Pamiparib Maleate
The synthesis of pamiparib involves a multi-step process culminating in the formation of the fused heterocyclic core, followed by salt formation with maleic acid. A scalable synthetic route has been developed for industrial production.[15]
Figure 2: Overview of the synthetic route to this compound.
Experimental Protocol: Synthesis of Pamiparib (Illustrative)
The following provides a generalized, illustrative protocol for the key synthetic steps. Note that specific reagents, conditions, and purification methods may vary.
-
Preparation of the Key Aryl Bromide Intermediate:
-
Sonogashira Coupling:
-
The aryl bromide intermediate is coupled with a suitable alkyne fragment under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., an amine base) in a solvent such as DMF.[15]
-
-
Indole Ring Formation and Cyclization:
-
The product from the Sonogashira coupling undergoes an intramolecular cyclization to form the indole ring system. This can be promoted by a Lewis acid (e.g., ZnBr₂).
-
Subsequent deprotection and further intramolecular cyclization steps lead to the formation of the final fused pentacyclic core of pamiparib.
-
-
Preparation of this compound:
-
Pamiparib free base is dissolved in a suitable solvent (e.g., a mixture of an alcohol and water).
-
A solution of maleic acid in a similar solvent system is added.
-
The mixture is heated to ensure complete dissolution and then cooled to allow for the crystallization of this compound.
-
The resulting solid is collected by filtration, washed, and dried.
-
Key Experimental Protocols
PARP1/2 Enzymatic Inhibition Assay (Homogeneous Fluorescence Polarization)
This assay measures the inhibition of PARP1 or PARP2 enzymatic activity by quantifying the binding of a fluorescently labeled NAD+ analog to the enzyme.
References
- 1. Pamiparib in patients with locally advanced or metastatic HER2-negative breast cancer with germline BRCA mutations: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. onclive.com [onclive.com]
- 5. China NMPA Approves PARP Inhibitor Pamiparib for Patients with Previously Treated Advanced Ovarian Cancer - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. Pamiparib in combination with tislelizumab in patients with advanced solid tumours: results from the dose-expansion stage of a multicentre, open-label, phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of pamiparib, a novel inhibitor of poly(ADP-ribose)-polymerase (PARP), in tumor tissue analyzed by multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pamiparib | C16H15FN4O | CID 135565554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | PARP1/2 inhibitor | CAS 2086689-94-1 | Buy BGB-290 from Supplier InvivoChem [invivochem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. newdrugapprovals.org [newdrugapprovals.org]
Pamiparib maleate's selectivity profile against different PARP subtypes
An In-depth Technical Guide to the Selectivity Profile of Pamiparib (B560054) Maleate
Introduction
Pamiparib (BGB-290) is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical components of the DNA damage response (DDR) system, playing a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5] By inhibiting PARP, pamiparib disrupts the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[4][6] Pamiparib has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in cancers with HR deficiencies.[7][8] This guide provides a detailed overview of the selectivity profile of pamiparib against different PARP subtypes, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Assessment of Pamiparib's Potency and Selectivity
Pamiparib exhibits high potency against both PARP1 and PARP2, with a notable selectivity over other PARP family members. The following tables summarize the key quantitative data from various assays.
Table 1: Biochemical and Cellular Inhibitory Activity of Pamiparib
| Assay Type | Target | IC50 / EC50 (nM) | Source(s) |
| Biochemical (Enzyme) Assay | PARP1 | 0.83 - 1.3 | [2][3][7][9] |
| PARP2 | 0.11 - 0.9 | [2][3][9] | |
| Cellular PARylation Assay | Intracellular PARP | 0.2 - 0.24 | [2][3][7][9][10] |
| DNA Trapping Assay | PARP1-DNA Complex | 13 | [7][9] |
Pamiparib has been shown to be a potent and selective PARP1/2 inhibitor, with IC50 values for other PARP isoforms such as PARP3, tankyrase1, and tankyrase2 being over 50 to 100-fold higher.[7]
Experimental Protocols
The characterization of pamiparib's selectivity profile involves several key experimental methodologies, including biochemical assays to measure direct enzyme inhibition and cellular assays to assess its activity within a biological context.
Biochemical Enzyme Inhibitory Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of a purified PARP enzyme.
Protocol:
-
Immobilization of Substrate: Histones are coated onto the surface of high-binding microplate wells.
-
Incubation with Inhibitor: Serial dilutions of pamiparib are added to the wells.
-
Enzyme Addition: A fixed concentration of the purified PARP enzyme (e.g., PARP1, PARP2) is added to each well.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+, the substrate for PARP. The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of the histone substrate.
-
Detection: The amount of biotinylated PAR incorporated onto the histones is detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]
Caption: Workflow for a biochemical PARP enzyme inhibitory assay.
Cellular PARylation Assay
This assay measures the inhibition of PARP activity within intact cells.
Protocol:
-
Cell Culture: Cells (e.g., HeLa cells) are cultured in microplates.
-
Inhibitor Treatment: The cells are incubated with varying concentrations of pamiparib for a specified period (e.g., 18 hours).
-
Induction of DNA Damage: DNA damage is induced to stimulate PARP activity, typically by treating the cells with an agent like hydrogen peroxide (H2O2).[11]
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
Detection of PAR: The levels of poly(ADP-ribose) (PAR) are quantified using methods such as ELISA with a PAR-specific antibody or Western blotting.[12]
-
Data Analysis: The PAR levels in pamiparib-treated cells are compared to those in untreated control cells to determine the IC50 value for cellular PARP inhibition.[7]
Caption: Workflow for a cellular PARylation assay.
Signaling Pathways and Mechanism of Action
Pamiparib's therapeutic effect is primarily mediated through its interaction with the DNA damage response pathway.
PARP in DNA Repair and Synthetic Lethality
PARP1 and PARP2 are key sensors of single-strand DNA breaks.[13] Upon detecting a break, PARP binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) on itself and other nuclear proteins.[14] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the BER pathway.[5]
Pamiparib competes with NAD+ for the catalytic site of PARP1 and PARP2, preventing PAR chain synthesis.[4] This inhibition of PARP's catalytic activity has two major consequences:
-
Inhibition of DNA Repair: The recruitment of the BER machinery is impaired, leading to the accumulation of unrepaired SSBs.[4]
-
PARP Trapping: Pamiparib stabilizes the PARP-DNA complex, "trapping" the enzyme on the DNA.[4] These trapped complexes are highly cytotoxic as they can obstruct DNA replication forks, leading to the formation of DSBs.[4]
In normal cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the cells are unable to repair these DSBs, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[6] This selective killing of HR-deficient cells is known as synthetic lethality.
Caption: Pamiparib's mechanism of action leading to synthetic lethality.
Conclusion
Pamiparib is a highly potent and selective inhibitor of PARP1 and PARP2. Its selectivity profile, characterized by low nanomolar IC50 values against PARP1/2 and significantly higher values for other PARP subtypes, underscores its targeted mechanism of action.[2][7][9] Through the dual mechanisms of catalytic inhibition and PARP trapping, pamiparib effectively disrupts DNA repair in cancer cells. This leads to synthetic lethality in tumors with pre-existing homologous recombination deficiencies, making it a valuable therapeutic agent in the field of oncology.[4][6] The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued development and application of pamiparib and other PARP inhibitors in precision medicine.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro PARP Trapping Assay for Pamiparib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro Poly (ADP-ribose) Polymerase (PARP) trapping assay as it pertains to the characterization of pamiparib (B560054) maleate, a potent and selective inhibitor of PARP1 and PARP2.[1][2] This document details the underlying mechanism of PARP trapping, presents comparative quantitative data, and offers comprehensive experimental protocols for the assessment of pamiparib's PARP trapping potency.
Introduction to Pamiparib and PARP Trapping
Pamiparib (BGB-290) is a small molecule inhibitor of PARP1 and PARP2, enzymes critical to the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1][3] Its mechanism of action involves not only the catalytic inhibition of PARP but also the stabilization of the PARP-DNA complex at the site of DNA damage, a phenomenon known as PARP trapping.[3] These trapped complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the formation of double-strand breaks (DSBs).[1][3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, resulting in synthetic lethality and targeted cell death.[1][3] The potency of a PARP inhibitor is often correlated with its trapping efficiency, making the in vitro PARP trapping assay a critical tool in its preclinical evaluation.[4][5]
Quantitative Assessment of Pamiparib's Potency
The following tables summarize the key quantitative metrics for pamiparib in comparison to other well-characterized PARP inhibitors.
Table 1: In Vitro PARP Enzyme Inhibition
| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |
| Pamiparib | 1.3 | 0.92 |
| Olaparib | - | - |
| Rucaparib | - | - |
| Niraparib | - | - |
| Talazoparib | - | - |
| Veliparib | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Data for pamiparib from[2]. Data for other inhibitors was not provided in the search results.
Table 2: In Vitro PARP Trapping Potency
| Compound | PARP Trapping EC₅₀ (nM) |
| Pamiparib | 13 |
| Olaparib | > Niraparib & Rucaparib |
| Rucaparib | > Olaparib |
| Niraparib | > Olaparib & Rucaparib |
| Talazoparib | Most Potent |
| Veliparib | Least Potent |
EC₅₀ values represent the concentration of the inhibitor required to achieve 50% of the maximum PARP trapping effect. Data for pamiparib from[2]. Comparative potency from[1][4].
Table 3: Cellular PARP Activity Inhibition
| Compound | Cell Line | Cellular PARP Inhibition IC₅₀ (nM) |
| Pamiparib | HeLa (H₂O₂-treated) | 0.24 |
IC₅₀ values represent the concentration of the inhibitor required to reduce intracellular PARP activity by 50%. Data for pamiparib from[2].
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the PARP trapping mechanism and the workflows of the key in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 5. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence of Pamiparib Maleate's Blood-Brain Barrier Penetration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the blood-brain barrier (BBB) penetration of pamiparib (B560054) maleate, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2] Pamiparib's ability to cross the BBB is a critical attribute for its potential therapeutic application in primary and metastatic brain tumors.[2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying scientific processes.
Executive Summary
Pamiparib has demonstrated significant penetration of the blood-brain barrier in multiple preclinical animal models, a characteristic that distinguishes it from several other PARP inhibitors.[1][4] This superior central nervous system (CNS) penetration is attributed to its properties as a non-substrate for P-glycoprotein (P-gp) efflux pumps, which actively transport many drugs out of the brain.[5][6] Preclinical studies have consistently shown favorable brain-to-plasma and tumor-to-plasma concentration ratios, leading to effective target engagement (PARylation inhibition) within intracranial tumors at clinically relevant doses.[1][2][7] These findings, combined with its synergistic effects with temozolomide (B1682018) (TMZ), underscore pamiparib's promise for the treatment of brain malignancies.[1][2]
Quantitative Data on Blood-Brain Barrier Penetration
The following tables summarize the key quantitative findings from preclinical studies assessing the BBB penetration and CNS distribution of pamiparib.
Table 1: Comparative Brain-to-Plasma Concentration Ratios of PARP Inhibitors in Mice [1][4]
| PARP Inhibitor | Dose | Time Point (hours) | Mean Brain Concentration (ng/g or nM) | Mean Plasma Concentration (ng/mL or nM) | Brain-to-Plasma Ratio (%) |
| Pamiparib | 25 mg/kg, p.o. | 1 | 1025 nM | 5125 nM | ~20% |
| 2 | 1150 nM | 5750 nM | ~20% | ||
| 4 | 950 nM | 4750 nM | ~20% | ||
| Olaparib | 50 mg/kg, p.o. | 1 | 250 nM | 5000 nM | ~5% |
| 2 | 300 nM | 6000 nM | ~5% | ||
| 4 | 200 nM | 4000 nM | ~5% | ||
| Niraparib | 25 mg/kg, p.o. | 1 | 500 nM | 2500 nM | ~20% |
| 2 | 600 nM | 3000 nM | ~20% | ||
| 4 | 400 nM | 2000 nM | ~20% | ||
| Talazoparib | 1 mg/kg, p.o. | 1 | <50 nM | 1000 nM | <5% |
| 2 | <50 nM | 800 nM | <5% | ||
| 4 | <50 nM | 500 nM | <5% |
Data synthesized from preclinical studies in male C57 mice.
Table 2: Pamiparib Tissue Distribution in Rats [4]
| Time Point (hours) | Mean Brain Concentration (ng/g) | Mean Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (%) |
| 0.25 | 150 | 750 | 20% |
| 1 | 200 | 1000 | 20% |
| 4 | 180 | 900 | 20% |
| 8 | 100 | 500 | 20% |
| 24 | 40 | 200 | 20% |
Data from a single 5 mg/kg oral administration in rats.
Table 3: Pamiparib Pharmacokinetics in a Rat Intracranial Glioma Model [7]
| Dose (oral, BID) | Time Point (post-last dose) | Tumor-to-Plasma Ratio | Normal Brain-to-Plasma Ratio |
| 3 mg/kg | 2-8 hours | > 0.20 | < 0.20 |
| 6 mg/kg | 2-8 hours | > 0.20 | < 0.20 |
BID: twice daily administration.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols employed in the preclinical evaluation of pamiparib's BBB penetration.
In Vivo Pharmacokinetic Studies in Rodents
Objective: To determine the concentration of pamiparib in the plasma and brain tissue over time following oral administration.
Animal Models:
Drug Administration:
-
Pamiparib was administered as a single oral gavage at doses ranging from 3 mg/kg to 25 mg/kg.[1][4][7]
-
The vehicle used for drug formulation was typically a solution of 0.5% methylcellulose.
Sample Collection:
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration, animals were anesthetized.[1][4]
-
Blood samples were collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation and stored at -80°C.
-
Immediately following blood collection, animals were euthanized, and brains were perfused with saline to remove residual blood.
-
Brain tissue was excised, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.
Sample Analysis (LC-MS/MS):
-
Brain tissue was homogenized in a suitable buffer.
-
Pamiparib was extracted from plasma and brain homogenates using protein precipitation with a solvent like acetonitrile.[8]
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of pamiparib.[7][8]
-
A stable isotope-labeled internal standard (e.g., [13C2,15N2]pamiparib) was used for accurate quantification.[8]
Intracranial Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of pamiparib in combination with temozolomide in a brain tumor model and to assess target engagement in the brain.
Cell Lines and Animal Models:
-
Human small cell lung cancer (SCLC) H209 cells, which are resistant to temozolomide, were used.[1]
-
IDH1/2 mutated glioma cell lines have also been studied.[7]
-
Female BALB/c nude mice were used for intracranial tumor implantation.[1]
Tumor Implantation:
-
Mice were anesthetized, and a burr hole was drilled in the skull.
-
A suspension of tumor cells (e.g., 5 x 10^5 H209 cells) was stereotactically injected into the brain parenchyma.
Treatment Regimen:
-
Once tumors were established (confirmed by bioluminescence imaging if applicable), mice were randomized into treatment groups.[7]
-
Treatment groups typically included: vehicle control, pamiparib alone, temozolomide alone, and the combination of pamiparib and temozolomide.[1]
-
Pamiparib was administered orally, and temozolomide was administered either orally or via intraperitoneal injection.[1]
Efficacy Endpoints:
-
Tumor growth was monitored, often by measuring tumor volume via imaging techniques.
-
The primary endpoint was overall survival, with survival curves generated for each treatment group.[1]
Pharmacodynamic (PD) Analysis:
-
To assess target engagement, a separate cohort of tumor-bearing mice was treated with pamiparib.
-
At various time points after dosing, mice were euthanized, and intracranial tumors were excised.
-
Tumor lysates were analyzed by ELISA or Western blot to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[1][7]
-
A reduction in PAR levels indicates inhibition of PARP by pamiparib.[1]
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Distribution of pamiparib, a novel inhibitor of poly(ADP-ribose)-polymerase (PARP), in tumor tissue analyzed by multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Pamiparib Maleate: A Deep Dive into its Impact on Genomic Instability in BRCA-Mutant Cells
For Immediate Release
This technical guide provides an in-depth analysis of pamiparib (B560054) maleate (B1232345), a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) 1 and 2. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of pamiparib, particularly in the context of BRCA-mutant cancers. This document will detail the core mechanism of pamiparib, its quantitative effects on PARP inhibition and DNA damage, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action: Exploiting Synthetic Lethality
Pamiparib maleate functions as a PARP inhibitor, targeting the crucial role of PARP enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). By binding to the catalytic domain of PARP1 and PARP2, pamiparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair proteins to the site of damage.[1]
In normal, healthy cells, the inhibition of the BER pathway is not catastrophic, as double-strand breaks (DSBs) that may arise from unrepaired SSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in the BRCA1 or BRCA2 genes, the HR pathway is deficient. This creates a state of "synthetic lethality," where the simultaneous loss of two key DNA repair pathways—BER through PARP inhibition and HR due to BRCA mutation—leads to a massive accumulation of DNA damage, profound genomic instability, and ultimately, apoptotic cell death.[1]
A key aspect of pamiparib's mechanism is its ability to "trap" PARP enzymes on the DNA at the site of the break. This PARP-DNA complex is a bulky lesion that can stall replication forks, further contributing to the generation of toxic DSBs and enhancing the cytotoxic effect in HR-deficient cells.
dot
References
Initial Studies on the Pharmacodynamics of Pamiparib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) maleate (B1232345) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3] These enzymes are critical components of the cellular DNA damage response (DDR) network, playing a key role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] By inhibiting PARP, pamiparib disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] This mechanism of action forms the basis of synthetic lethality in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for DSB repair. This guide provides an in-depth overview of the initial pharmacodynamic studies of pamiparib, detailing its mechanism of action, experimental protocols for its characterization, and its effects on cellular signaling pathways.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from initial pharmacodynamic studies of pamiparib.
| Parameter | Value | Enzyme/Cell Line | Reference |
| PARP1 IC50 | 0.83 nM | Cell-free enzymatic assay | [5] |
| 1.3 nM | Cell-free enzymatic assay | [2] | |
| PARP2 IC50 | 0.11 nM | Cell-free enzymatic assay | [5] |
| 0.92 nM | Cell-free enzymatic assay | [2] | |
| Cellular PARylation IC50 | 0.24 nM | H₂O₂-treated HeLa cells | [2] |
| DNA Trapping EC50 | 13 nM | Cell-free assay | [2] |
Table 1: In Vitro Inhibitory Activity of Pamiparib
| Cell Line | Cancer Type | BRCA Status | Pamiparib IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.5 | [2] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 2.1 | [2] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 3.4 | [2] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | >10,000 | [2] |
| HCC1937 | Breast Cancer | BRCA1 mutant | 42.5 | [6] |
Table 2: Anti-proliferative Activity of Pamiparib in Cancer Cell Lines
Key Experimental Protocols
Detailed methodologies for the key in vitro pharmacodynamic assays are outlined below.
PARP1/2 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of pamiparib to inhibit the enzymatic activity of PARP1 and PARP2.
Principle: The assay measures the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme, which is detected by a specific antibody and a chemiluminescent substrate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone, a substrate for PARP, and incubate overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Enzyme Reaction:
-
Add a reaction mixture containing biotinylated NAD+, activated DNA, and the PARP1 or PARP2 enzyme to each well.
-
Add varying concentrations of pamiparib to the wells.
-
Incubate for 1 hour at room temperature to allow for the PARylation reaction.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains, and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent substrate and measure the light output using a luminometer.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of pamiparib that inhibits 50% of the PARP enzyme activity.
Cellular PARylation Assay (ELISA-based)
This assay measures the inhibition of PARP activity within whole cells.
Principle: This is a sandwich ELISA that captures and detects the amount of PAR in cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of pamiparib for a specified period (e.g., 2 hours).
-
Induce DNA damage and stimulate PARP activity by adding a DNA-damaging agent (e.g., H₂O₂).
-
-
Cell Lysis: Lyse the cells to release the intracellular contents, including PAR.
-
ELISA:
-
Transfer the cell lysates to an anti-PAR antibody-coated 96-well plate and incubate for 1-2 hours.
-
Wash the plate.
-
Add a detection antibody that also binds to PAR, followed by a secondary HRP-conjugated antibody.
-
Wash the plate.
-
Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Determine the IC50 value for the inhibition of cellular PARylation.
PARP-DNA Trapping Assay (Fluorescence Polarization)
This assay measures the ability of pamiparib to trap PARP enzymes on DNA.
Principle: The assay is based on the change in fluorescence polarization (FP) of a fluorescently labeled DNA oligonucleotide when PARP binds to it and is subsequently "trapped" by an inhibitor.
Protocol:
-
Reaction Setup:
-
In a 384-well plate, combine the fluorescently labeled DNA probe with the PARP1 or PARP2 enzyme in an assay buffer.
-
Add varying concentrations of pamiparib.
-
-
Incubation: Incubate the plate at room temperature to allow for PARP-DNA binding and trapping.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with FP capabilities.
-
A high FP signal indicates that the PARP enzyme is bound to the larger DNA molecule and its rotation is restricted.
-
In the presence of a trapping agent like pamiparib, the PARP-DNA complex is stabilized, leading to a sustained high FP signal.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of pamiparib that results in 50% of the maximal PARP-DNA trapping effect.
Signaling Pathways and Experimental Workflows
DNA Damage Response Signaling Pathway
Pamiparib's primary pharmacodynamic effect is the disruption of the DNA damage response pathway. By inhibiting PARP, it prevents the efficient repair of single-strand breaks, leading to their conversion into double-strand breaks upon replication. In cells with deficient homologous recombination (HR) repair, these DSBs cannot be accurately repaired, leading to genomic instability and cell death (synthetic lethality).
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Pamiparib Maleate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) (formerly BGB-290) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4] Its mechanism of action involves the inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes, which leads to an accumulation of DNA double-strand breaks.[1][5] This is particularly cytotoxic to cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[1] These application notes provide a detailed protocol for the dissolution and use of pamiparib maleate (B1232345) for in vitro cell culture experiments.
Data Presentation
Table 1: Solubility and Stability of Pamiparib Maleate
| Property | Data | Source(s) |
| Solubility in DMSO | >100 mg/mL | [6] |
| Recommended Stock Concentration | 10 mM in anhydrous DMSO | [7] |
| Storage of Powder | 3 years at -20°C, 2 years at 4°C | [8] |
| Storage of Stock Solution (in DMSO) | 2 years at -80°C, 1 year at -20°C | [9] |
| Stability in Human Plasma | Stable for at least 6 months at -80°C | [10] |
| Stability in Cell Culture Media | Data not readily available. It is recommended to perform an in-house stability assessment. |
Table 2: In Vitro Efficacy of Pamiparib
| Parameter | Value | Cell Line/Assay Condition | Source(s) |
| PARP1 IC50 | 0.83 - 1.3 nM | Enzymatic Assay | [5][6][8] |
| PARP2 IC50 | 0.11 - 0.9 nM | Enzymatic Assay | [5][6][8] |
| Intracellular PAR Formation IC50 | 0.24 nM | HeLa cells (H2O2-induced) | [2][8] |
| PARP Trapping EC50 | 13 nM | Cellular Assay | [2][9] |
| Antiproliferative EC50 (BRCA1 mutant) | 42.5 nM | HCC1395 cells (7-day incubation) | [9] |
| Antiproliferative EC50 (BRCA wild-type) | > 10,000 nM | MDA-MB-231 cells (7-day incubation) | [9] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, tightly sealed vials
-
Calibrated pipettes and sterile tips
Protocol:
-
Bring the this compound powder and anhydrous DMSO to room temperature.
-
Calculate the required amount of this compound for the desired volume of 10 mM stock solution. The molecular weight of pamiparib free base is 298.32 g/mol . Please refer to the manufacturer's certificate of analysis for the exact molecular weight of the maleate salt.
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
To facilitate dissolution, vortex the solution and, if necessary, use an ultrasonic bath.[9] Ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber, tightly sealed vials to minimize exposure to light and moisture and to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[9]
2. Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics)
-
Sterile microcentrifuge tubes and pipette tips
Protocol:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound being tested.
-
Add the freshly prepared working solutions to the cells immediately. For longer experiments, consider replenishing the medium with freshly prepared compound at regular intervals.
3. General Protocol for Assessing this compound Stability in Cell Culture Medium
Materials:
-
This compound stock solution
-
Your specific complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-MS/MS)
Protocol:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.
-
As a control, prepare a similar solution in a simple buffer like PBS to assess inherent chemical stability.[1]
-
Aliquot the solutions into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot from each condition.
-
Immediately stop potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.[1]
-
Analyze the concentration of the parent pamiparib compound in each sample using a validated analytical method like LC-MS/MS.
-
Plot the percentage of the compound remaining versus time to determine its stability profile in your specific cell culture medium.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solutions for in vitro use.
Caption: Simplified signaling pathway of PARP inhibition by pamiparib.
References
- 1. benchchem.com [benchchem.com]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pamiparib Maleate in Ovarian Cancer Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of pamiparib (B560054) maleate (B1232345), a potent inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, in preclinical xenograft mouse models of ovarian cancer. Ovarian cancer frequently exhibits defects in the homologous recombination (HR) repair pathway, making it a suitable candidate for therapy with PARP inhibitors like pamiparib, which induce synthetic lethality in HR-deficient cancer cells.[1]
Mechanism of Action: PARP Inhibition in HR-Deficient Cells
Pamiparib selectively inhibits PARP1 and PARP2, enzymes crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with compromised HR repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to accurately repair these DSBs results in genomic instability and, ultimately, cell death. This targeted approach is known as synthetic lethality.
Caption: Mechanism of action of Pamiparib in inducing synthetic lethality.
Quantitative Data Summary
The following tables summarize the recommended dosage and observed efficacy of pamiparib in xenograft models. Data from a breast cancer xenograft model with a BRCA1 mutation is provided as a strong surrogate due to the limited availability of public data on pamiparib in ovarian cancer xenograft models.
Table 1: this compound Dosage in a BRCA1-Mutant Breast Cancer Xenograft Model [2]
| Parameter | Value |
| Xenograft Model | MDA-MB-436 (BRCA1 mutant) |
| Mouse Strain | Athymic nude mice |
| Drug | Pamiparib |
| Dosage Range | 1.6, 3.1, 6.3, 12.5 mg/kg |
| Administration Route | Oral gavage |
| Dosing Schedule | Twice daily (BID) for 28 days |
| Vehicle | 0.5% Methylcellulose (MC) |
Table 2: In Vivo Efficacy of Pamiparib in a BRCA1-Mutant Breast Cancer Xenograft Model [2]
| Treatment Group | Tumor Growth Inhibition (TGI) / Response | Observations |
| Vehicle (0.5% MC) | - | Progressive tumor growth. |
| Pamiparib (1.6 mg/kg, BID) | 100% objective response on day 29. | Tumor relapse observed on day 89 (two months post-treatment). |
| Pamiparib (3.1 mg/kg, BID) | Tumor regression. | Sustained response. |
| Pamiparib (6.3 mg/kg, BID) | Significant tumor regression. | Sustained response. |
| Olaparib (25 mg/kg, BID) | Tumor regression. | Tumor relapse observed on day 89. |
| Olaparib (50 mg/kg, BID) | 100% objective response. | Sustained response. |
Note: No significant body weight loss was observed in the treatment groups.[2]
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies with this compound in ovarian cancer models.
Protocol 1: Establishment of Ovarian Cancer Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using a human ovarian cancer cell line.
Materials:
-
Human ovarian cancer cell lines (e.g., A2780, OVCAR3, SKOV3, COV362)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take-rate)
-
6-8 week old female immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the chosen ovarian cancer cell line according to standard protocols until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.
-
Perform a cell count and assess viability using a method like trypan blue exclusion (viability should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel (if used).
-
Anesthetize the mouse according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm3).
-
Protocol 2: Preparation and Administration of this compound
This protocol describes the preparation of a this compound suspension for oral administration.
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose (MC) in sterile water
-
Sterile containers
-
Vortex mixer or sonicator
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% MC vehicle solution.
-
Gradually add the this compound powder to the vehicle while continuously vortexing or sonicating to ensure a uniform suspension. Prepare this suspension fresh daily.
-
-
Dosage Calculation:
-
Weigh each mouse to determine the precise volume of the pamiparib suspension to administer. The typical administration volume is 10 mL/kg of body weight.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Insert the oral gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the pamiparib suspension.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Efficacy Evaluation
This protocol details the methods for assessing the anti-tumor efficacy of this compound.
Materials:
-
Calipers
-
Animal balance
-
Data collection and analysis software
Procedure:
-
Tumor Volume and Body Weight Measurement:
-
Measure tumor dimensions and mouse body weight 2-3 times per week throughout the study.
-
-
Data Analysis:
-
Calculate the mean tumor volume for each treatment group at each time point.
-
Plot the mean tumor volume ± SEM (Standard Error of the Mean) over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Monitor for signs of toxicity, including body weight loss, changes in behavior, and altered physical appearance.
-
Caption: A typical experimental workflow for evaluating pamiparib efficacy.
References
Application Notes and Protocols: Establishing a Pamiparib Maleate-Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[1][2][3] By inhibiting PARP, pamiparib leads to an accumulation of SSBs, which can collapse replication forks during cell division, generating double-strand breaks (DSBs).[4][5] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be effectively repaired, leading to genomic instability and cell death through a mechanism known as synthetic lethality.[2][6]
Pamiparib has been approved in China for the treatment of certain patients with advanced ovarian, fallopian tube, or primary peritoneal cancer associated with germline BRCA mutations.[7][8] Despite the promising efficacy of PARP inhibitors, the development of acquired resistance is a significant clinical challenge that limits their long-term benefit.[5][9][10] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. The establishment of pamiparib-resistant cell lines is a fundamental first step for in vitro investigation of these mechanisms, which may include the restoration of HR function, increased drug efflux, or changes in the PARP1 protein itself.[9][10][11]
These application notes provide a detailed, step-by-step guide for generating and characterizing a pamiparib maleate-resistant cancer cell line.
Data Presentation
Quantitative data from the characterization of parental and resistant cell lines should be organized for clear comparison.
Table 1: Pamiparib Maleate (B1232345) Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Pamiparib IC₅₀ (nM) | Resistance Fold |
|---|---|---|
| Parental (e.g., OVCAR-8) | 1.5 | 1 |
| Pamiparib-Resistant (OVCAR-8/PamR) | 180 | 120 |
Note: The data presented here are illustrative. Actual IC₅₀ values will vary depending on the cell line used. The resistant cell line was developed through continuous exposure to escalating concentrations of this compound.
Table 2: Cross-Resistance Profile of Pamiparib-Resistant Cells to Other PARP Inhibitors
| PARP Inhibitor | Parental IC₅₀ (nM) | OVCAR-8/PamR IC₅₀ (nM) | Resistance Fold |
|---|---|---|---|
| Olaparib | 10 | 950 | 95 |
| Talazoparib | 0.5 | 40 | 80 |
| Rucaparib | 8 | 640 | 80 |
Note: This table illustrates that resistance to pamiparib can confer cross-resistance to other PARP inhibitors.[12] This is a critical consideration for sequential therapy strategies.
Table 3: Expression Levels of Potential Resistance-Associated Proteins
| Protein | Parental (Relative Expression) | OVCAR-8/PamR (Relative Expression) | Fold Change |
|---|---|---|---|
| P-glycoprotein (MDR1) | 1.0 | 15.2 | ↑ 15.2 |
| RAD51 | 1.0 | 1.1 | ~ |
Note: Upregulation of drug efflux pumps like P-glycoprotein (MDR1) is a known mechanism of resistance to some PARP inhibitors.[9] Analysis of protein expression can help elucidate the specific resistance mechanism in the established cell line.
Experimental Workflow and Signaling
The following diagrams illustrate the experimental process for generating the resistant cell line and the underlying mechanism of action and a potential resistance pathway.
References
- 1. This compound | PARP1/2 inhibitor | CAS 2086689-94-1 | Buy BGB-290 from Supplier InvivoChem [invivochem.com]
- 2. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Human Mass Balance and Metabolite Profiling of [14C]‐Pamiparib, a Poly (ADP‐Ribose) Polymerase Inhibitor, in Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pamiparib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. China NMPA Approves PARP Inhibitor Pamiparib for Patients with Previously Treated Advanced Ovarian Cancer - BioSpace [biospace.com]
- 9. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 12. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Combination Screening of Pamiparib Maleate with Chemotherapy Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) maleate (B1232345) is a potent, selective inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), key enzymes involved in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, pamiparib leads to an accumulation of unrepaired SSBs, which can subsequently generate toxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs, this accumulation of DNA damage can lead to synthetic lethality and cell death.
This synthetic lethality approach provides a strong rationale for combining pamiparib with DNA-damaging chemotherapy agents. Chemotherapies such as topoisomerase inhibitors, platinum-based agents, and antimetabolites induce DNA damage, which can be potentiated by the concurrent inhibition of PARP-mediated DNA repair. This application note provides a detailed overview of in vitro combination screening strategies for pamiparib with various chemotherapy agents, including experimental protocols and data presentation guidelines.
Mechanism of Action and Rationale for Combination Therapy
Pamiparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in DNA damage repair. When DNA damage occurs, PARP is recruited to the site and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins. Inhibition of PARP by pamiparib disrupts this process, leading to the accumulation of DNA lesions.
The rationale for combining pamiparib with chemotherapy is to create a synergistic antitumor effect by overwhelming the cancer cells' DNA repair capacity. Different classes of chemotherapy induce distinct types of DNA damage:
-
Topoisomerase Inhibitors (e.g., Topotecan, Irinotecan, Etoposide): These agents interfere with the function of topoisomerase enzymes, leading to the formation of DNA strand breaks. Combining them with pamiparib can prevent the repair of these breaks, enhancing their cytotoxic effects.
-
Platinum-Based Agents (e.g., Cisplatin, Carboplatin): These drugs form adducts with DNA, causing intra- and inter-strand crosslinks that distort the DNA structure and block replication and transcription. Pamiparib can inhibit the repair of these adducts, leading to increased cell death.
-
Antimetabolites (e.g., Gemcitabine): These agents are structurally similar to natural metabolites and interfere with DNA synthesis. The combination with pamiparib can exacerbate the DNA damage caused by the disruption of DNA replication.
Data Presentation: In Vitro Efficacy of Pamiparib in Combination with Chemotherapy
The following tables summarize the in vitro efficacy of pamiparib and other PARP inhibitors in combination with various chemotherapy agents across different cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50) and Combination Index (CI) values, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Pamiparib in Combination with Topoisomerase Inhibitors
| Cell Line | Cancer Type | Chemotherapy Agent | Pamiparib IC50 (nM) | Chemotherapy IC50 (nM) | Combination Effect (Synergy Score*) | Reference |
| UW228.2 | Medulloblastoma | SN-38 | Not Specified | Not Specified | High Synergy | [2] |
| Rh30 | Rhabdomyosarcoma | SN-38 | Not Specified | Not Specified | Moderate Synergy | [2] |
| A673 | Ewing Sarcoma | Topotecan | Not Specified | Not Specified | Moderate Synergy | [2] |
*Synergy scores are based on a heatmap analysis where higher scores indicate greater synergy.[2]
Table 2: PARP Inhibitors in Combination with Platinum-Based Agents
| Cell Line | Cancer Type | PARP Inhibitor | Chemotherapy Agent | PARP Inhibitor IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) | Reference |
| A2780 | Ovarian Cancer | Olaparib (B1684210) | Cisplatin | 6.00 ± 0.35 | 13.87 ± 0.08 | 0.1 - 0.3 (Synergistic) | [3] |
| OVCAR-3 | Ovarian Cancer | Olaparib | Cisplatin | 12.21 ± 0.10 | 14.93 ± 0.07 | 0.35 - 0.87 (Synergistic) | [3] |
| TNBC Panel (13 cell lines) | Triple-Negative Breast Cancer | Talazoparib | Carboplatin (B1684641) | 0.0003 - 0.44 | 0.09 - 4.0 | < 1 in 12/13 cell lines (Synergistic) | [4] |
Table 3: PARP Inhibitors in Combination with Other Chemotherapies
| Cell Line | Cancer Type | PARP Inhibitor | Chemotherapy Agent | PARP Inhibitor IC50 | Chemotherapy IC50 | Combination Effect | Reference |
| A2780 | Ovarian Cancer | Pamiparib | Anlotinib (B1662124) | 45.47 µM | Not Specified | Synergistic | [5] |
| H23 | Non-Small Cell Lung Cancer | Talazoparib | Gemcitabine | Not Specified | Not Specified | Synergistic | [6] |
| SCLC Panel (10 cell lines) | Small Cell Lung Cancer | Olaparib | Irinotecan | Not Specified | 50 nM (fixed) | Synergistic (1649-fold IC50 change) | [7][8] |
| SCLC Panel (10 cell lines) | Small Cell Lung Cancer | Talazoparib | Irinotecan | Not Specified | 50 nM (fixed) | Synergistic (25-fold IC50 change) | [7][8] |
Experimental Protocols
Cell Viability Assay for Combination Screening (MTT or CellTiter-Glo)
This protocol outlines a general procedure for assessing the in vitro cytotoxic effects of pamiparib in combination with a chemotherapy agent.
a. Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Pamiparib maleate
-
Chemotherapy agent
-
96-well clear or opaque-walled tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
b. Experimental Workflow:
Caption: General workflow for in vitro drug combination screening.
c. Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Preparation:
-
Prepare stock solutions of pamiparib and the chemotherapy agent in DMSO.
-
Create a dose-response matrix by preparing serial dilutions of both drugs in culture medium. A common approach is a 6x6 or 7x7 matrix with concentrations ranging from sub-toxic to highly toxic for each drug.
-
-
Drug Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include wells with single-agent treatments and a vehicle control (medium with DMSO).
-
Each condition should be performed in triplicate.
-
-
Incubation:
-
Incubate the plates for 72 hours (or a duration appropriate for the cell line) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
d. Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism. Software such as CompuSyn can be used for this analysis.
Synergy Analysis: The Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. It is based on the median-effect equation and provides a quantitative measure of synergy.
Caption: Interpretation of the Combination Index (CI) value.
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of pamiparib and its synergistic interaction with chemotherapy.
Caption: Pamiparib's mechanism and synergy with chemotherapy.
Conclusion
The in vitro combination of pamiparib with various chemotherapy agents represents a promising strategy to enhance antitumor efficacy. The protocols and guidelines presented here provide a framework for researchers to systematically evaluate these combinations, identify synergistic interactions, and generate robust data to support further preclinical and clinical development. Careful experimental design and rigorous data analysis are crucial for accurately interpreting the results of combination studies and advancing the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential targeting of PARP with carboplatin inhibits primary tumour growth and distant metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug combination discovery assisted by AI and untargeted metabolomics: pamiparib and anlotinib synergistic potentiation for ovarian cancer treatment [frontiersin.org]
- 6. PARP Inhibitors Synergize with Gemcitabine by Potentiating DNA Damage in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pamiparib Maleate Efficacy in Glioblastoma Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of just over a year. The development of new therapeutic agents that can effectively cross the blood-brain barrier (BBB) and target key molecular pathways in GBM is a critical area of research. Pamiparib (B560054), a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has shown promise in preclinical studies due to its ability to penetrate the brain and potentiate the effects of DNA-damaging agents like temozolomide (B1682018) (TMZ) and radiation therapy.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to evaluate the in vivo efficacy of pamiparib maleate (B1232345) in glioblastoma.
Mechanism of Action and Rationale for Use in Glioblastoma
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP by pamiparib leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs leads to synthetic lethality.
In glioblastoma, the rationale for using pamiparib extends beyond synthetic lethality. Pamiparib has been shown to potentiate the cytotoxic effects of the standard-of-care chemotherapy, temozolomide (TMZ), which induces DNA damage.[1][2][3] By inhibiting PARP-mediated DNA repair, pamiparib enhances the efficacy of TMZ. Furthermore, preclinical studies have demonstrated that pamiparib has superior brain penetration compared to other PARP inhibitors, a critical feature for treating brain tumors.[1][2][4] Pamiparib is not a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux pumps at the BBB that limit the brain penetration of many drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of pamiparib in glioblastoma models.
Table 1: In Vitro Potency of Pamiparib
| Cell Line | Type | IC50 (nM) for PARP Inhibition | Reference |
| SF-295 | Human Glioblastoma | 0.17 | [2] |
| GL261 | Murine Glioma | 0.25 | [2] |
| HeLa | Human Cervical Cancer | 0.24 (intracellular PAR formation) |
Table 2: Pamiparib Synergy with Temozolomide (TMZ) in Glioblastoma Cell Lines
| Cell Line | Average Excess over Bliss (EOB) Score* | Fold-Shift in TMZ EC50 | Reference |
| 7 GBM Cell Lines | 24.8 | >5-fold (up to >33-fold) | [2] |
*An EOB score ≥10 is indicative of synergy.
Table 3: In Vivo Pharmacodynamics and Pharmacokinetics of Pamiparib
| Parameter | Value | Animal Model | Reference |
| Dose for PARylation Abrogation in Brain Tumor | 3 mg/kg (oral) | Mouse | [1][3] |
| Brain-to-Plasma Ratio | ~20% at 1, 2, and 4 hours post-dose | C57 Mice | [5] |
| Time to >80% PARylation Inhibition in Tumor | 0.5 - 12 hours (single 5.45 mg/kg dose) | Mouse Xenograft | [2] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunodeficient mice using human glioblastoma cell lines (e.g., U87-MG) or murine glioma cell lines (e.g., GL261) for syngeneic models.
Materials:
-
Human glioblastoma cell line (e.g., U87-MG, SF-295) or murine glioma cell line (e.g., GL261)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Sterile PBS
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice (for human cell lines) or C57BL/6 mice (for GL261)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotactic frame
-
Hamilton syringe with a 26-gauge needle
-
Surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol (B145695)
-
Sutures or wound clips
Procedure:
-
Cell Culture: Culture glioblastoma cells in a humidified incubator at 37°C and 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization. Wash the cells twice with sterile PBS and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 1 x 10^5 cells in 5 µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse and securely position it in the stereotactic frame. Shave the scalp and sterilize the area with Betadine followed by 70% ethanol.
-
Stereotactic Injection:
-
Make a small sagittal incision in the scalp to expose the skull.
-
Identify the bregma.
-
Using the stereotactic apparatus, position the needle at the following coordinates for the right striatum: 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture, and a depth of 3 mm from the dura.
-
Slowly inject 5 µL of the cell suspension over 2-3 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
-
-
Closure: Suture the scalp incision or close with wound clips.
-
Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice daily for any signs of distress, neurological deficits, or weight loss.
Pamiparib Maleate and Temozolomide Administration
This compound Formulation (Oral Gavage):
-
Prepare a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Suspend this compound powder in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 0.2 mL).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
Administer daily by oral gavage.
Temozolomide Formulation (Oral Gavage):
-
Prepare a vehicle of 0.5% methylcellulose in sterile water.
-
Suspend TMZ powder in the vehicle to the desired concentration.
-
Administer daily for 5 consecutive days, followed by a 23-day rest period, to mimic clinical dosing schedules.
Combination Therapy Schedule:
-
For synergistic studies, pamiparib can be administered daily, starting on the same day as the 5-day TMZ cycle.
Tumor Growth Monitoring by Bioluminescence Imaging (BLI)
This protocol is applicable for tumor cells engineered to express luciferase.
Materials:
-
IVIS Lumina imaging system (or equivalent)
-
D-luciferin
-
Anesthetic (isoflurane)
Procedure:
-
Anesthetize the mice using isoflurane.
-
Administer D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber and acquire bioluminescent images.
-
Quantify the photon flux from the tumor region of interest (ROI) using the accompanying software.
-
Perform imaging weekly or bi-weekly to monitor tumor growth.
Endpoint Analysis
Procedure:
-
Monitor mice daily for clinical signs of tumor progression, including weight loss (>20% of initial body weight), lethargy, hunched posture, and neurological symptoms (e.g., ataxia, seizures).
-
Euthanize mice that meet the pre-defined endpoint criteria.
-
Record the date of euthanasia or death.
-
Statistical Analysis:
-
Generate Kaplan-Meier survival curves for each treatment group.
-
Compare survival curves using the log-rank (Mantel-Cox) test. A p-value of < 0.05 is typically considered statistically significant.[6]
-
This protocol is for the detection of PARylation in formalin-fixed, paraffin-embedded (FFPE) brain tumor tissue.
Materials:
-
FFPE mouse brain sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody against PAR (e.g., rabbit anti-PAR)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
ABC reagent (Vectastain Elite ABC kit)
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-PAR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with ABC reagent for 30 minutes.
-
Detection: Visualize with DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and coverslip with mounting medium.
-
Image Analysis: Acquire images using a bright-field microscope and quantify the intensity of PAR staining.
This protocol is for the detection of cleaved PARP, a marker of apoptosis, in brain tumor tissue lysates.
Materials:
-
Brain tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Lysate Preparation: Homogenize brain tumor tissue in ice-cold RIPA buffer.[5] Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples in Laemmli buffer and separate by SDS-PAGE. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-PARP antibody overnight at 4°C. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system. The appearance of an 89 kDa band indicates PARP cleavage.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Frozen or FFPE brain tumor sections
-
TUNEL assay kit (e.g., from Promega or Roche)
-
Proteinase K (for FFPE sections)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare tissue sections as for IHC. For FFPE sections, deparaffinize, rehydrate, and perform a proteinase K digestion.
-
TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Detection: For fluorescent kits, the labeled dUTPs are directly visualized. For biotin-based kits, a streptavidin-fluorophore conjugate is used.
-
Counterstaining: Counterstain with a nuclear stain like DAPI.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Visualizations
Caption: Pamiparib inhibits PARP1/2, blocking DNA repair and leading to apoptosis.
Caption: Workflow for assessing pamiparib efficacy in glioblastoma mouse models.
References
- 1. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. clyte.tech [clyte.tech]
- 4. The logrank test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Survival Analysis of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing PARP Inhibition in Peripheral Blood Mononuclear Cells Following Pamiparib Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamiparib (B560054) (BGB-290) is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2, which are critical for DNA single-strand break repair.[1][2][3][4][5][6][7] By inhibiting PARP, pamiparib leads to an accumulation of DNA damage, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, ultimately resulting in synthetic lethality and cell death.[1][8][9] Assessing the pharmacodynamic (PD) effects of pamiparib in accessible surrogate tissues like peripheral blood mononuclear cells (PBMCs) is crucial for clinical development, enabling the confirmation of target engagement and informing dose selection.[10][11][12]
These application notes provide detailed protocols for assessing PARP inhibition in PBMCs following treatment with pamiparib maleate (B1232345). The described methods focus on the quantification of poly(ADP-ribose) (PAR), the direct product of PARP enzymatic activity, as a biomarker for target engagement.[13][14]
Mechanism of Action of Pamiparib
Pamiparib binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of PAR from NAD+.[1][3] This inhibition of PARP's enzymatic activity prevents the recruitment of DNA repair proteins to sites of single-strand DNA breaks.[1][8] The unrepaired single-strand breaks can then lead to the formation of more cytotoxic double-strand breaks during DNA replication.[1] Furthermore, pamiparib can "trap" PARP enzymes on the DNA, creating toxic PARP-DNA complexes that further contribute to genomic instability and cell death.[1][3][6][8]
Experimental Protocols
The following protocols detail the isolation of PBMCs and the subsequent quantification of PAR levels to assess PARP inhibition.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
Objective: To isolate a pure population of PBMCs from whole blood for subsequent analysis.
Materials:
-
Whole blood collected in heparin-containing tubes
-
Ficoll-Paque PLUS (or equivalent density gradient medium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge with swinging-bucket rotor
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Protocol:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 3 mL of the diluted blood over 3 mL of Ficoll-Paque in a 15 mL conical tube, minimizing mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the opaque layer of PBMCs at the interface.
-
Collect the PBMC layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 10 mL of PBS and centrifuging at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS for a second wash.
-
After the final wash, resuspend the PBMC pellet in an appropriate buffer or medium for cell counting and subsequent assays.
Quantification of PAR Levels by ELISA
Objective: To measure the concentration of poly(ADP-ribose) in PBMC lysates as a direct indicator of PARP activity.
Materials:
-
Isolated PBMCs
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PAR ELISA kit (commercially available)
-
Microplate reader
Protocol:
-
Lyse a known number of PBMCs (e.g., 1 x 10^6 cells) in cell lysis buffer.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Perform the PAR ELISA according to the manufacturer's instructions. This typically involves:
-
Adding diluted cell lysates and standards to a PAR-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the PAR concentration in each sample based on the standard curve.
-
Normalize the PAR concentration to the total protein concentration for each sample (pg PAR/µg protein).
Assessment of PARP Inhibition by Western Blot
Objective: To visualize and semi-quantitatively assess the reduction in PAR levels in PBMCs following pamiparib treatment.
Materials:
-
Isolated PBMCs
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PAR
-
Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse PBMCs and determine the protein concentration as described for the ELISA protocol.
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system. The presence of a smear or high molecular weight bands indicates PARylation, which should be reduced in pamiparib-treated samples.[15]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Experimental Workflow
The overall workflow for assessing PARP inhibition in PBMCs involves sample collection, cell isolation, and subsequent analysis of PAR levels.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments.
Table 1: Quantification of PAR Levels in PBMCs by ELISA Following a Single Dose of Pamiparib
| Time Point | Pamiparib Dose | Mean PAR Level (pg/10^6 cells) ± SD | % PARP Inhibition |
| Pre-dose | 0 mg | 155.2 ± 25.8 | 0% |
| 2 hours post-dose | 60 mg | 28.5 ± 8.1 | 81.6% |
| 8 hours post-dose | 60 mg | 15.1 ± 4.5 | 90.3% |
| 24 hours post-dose | 60 mg | 45.9 ± 12.3 | 70.4% |
Table 2: Dose-Dependent Inhibition of PARP Activity in PBMCs
| Pamiparib Dose (mg) | Mean PAR Level (pg/10^6 cells) at 8 hours ± SD | % PARP Inhibition |
| 0 (Vehicle) | 160.5 ± 30.2 | 0% |
| 20 | 50.1 ± 10.5 | 68.8% |
| 40 | 25.8 ± 6.7 | 83.9% |
| 60 | 14.9 ± 5.1 | 90.7% |
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the pharmacodynamic effects of pamiparib maleate in peripheral blood mononuclear cells. The use of PBMCs as a surrogate tissue allows for minimally invasive and longitudinal monitoring of PARP inhibition in clinical trials.[10] Both ELISA and Western blotting are effective methods for quantifying changes in PAR levels, thereby confirming target engagement and providing valuable data to guide the clinical development of pamiparib.[14] The validation of these pharmacodynamic assays is a critical step in the successful implementation of biomarker-driven drug development.[13]
References
- 1. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | PARP1/2 inhibitor | CAS 2086689-94-1 | Buy BGB-290 from Supplier InvivoChem [invivochem.com]
- 5. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is Pamiparib used for? [synapse.patsnap.com]
- 10. Modeling Pharmacodynamic Response to the Poly(ADP-Ribose) Polymerase Inhibitor ABT-888 in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzyme-linked immunosorbent poly(ADP-ribose) polymerase biomarker assay for clinical trials of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Synergistic Preclinical Efficacy of Pamiparib Maleate and Temozolomide: Application Notes and Protocols
For Immediate Release
These application notes provide a detailed summary of the preclinical synergistic effects observed between the PARP inhibitor pamiparib (B560054) maleate (B1232345) and the alkylating agent temozolomide (B1682018) (TMZ). The following data and protocols are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics, particularly for glioblastoma and small cell lung cancer (SCLC).
Introduction
Pamiparib is a potent and selective inhibitor of PARP1 and PARP2, critical enzymes in the DNA damage repair (DDR) pathway. Temozolomide is a standard-of-care chemotherapy that induces DNA damage, primarily through methylation. The combination of pamiparib and temozolomide has been investigated in preclinical models, demonstrating a synergistic anti-tumor effect. This synergy is predicated on the dual action of inducing DNA damage with temozolomide and preventing its repair with pamiparib, leading to synthetic lethality in cancer cells. Preclinical studies have highlighted that pamiparib potentiates the antiproliferative effects of TMZ in glioblastoma cells and exhibits antitumor synergism in animal models.[1]
Mechanism of Synergistic Action
Temozolomide methylates DNA, creating lesions that are typically repaired by the Base Excision Repair (BER) pathway, in which PARP plays a key role. By inhibiting PARP, pamiparib prevents the repair of these TMZ-induced single-strand breaks. During DNA replication, these unrepaired breaks are converted into more cytotoxic double-strand breaks, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in tumors with high replicative stress.
References
Troubleshooting & Optimization
Identifying potential off-target effects of pamiparib maleate in kinase assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying potential off-target effects of pamiparib (B560054) maleate (B1232345) in kinase assays. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of pamiparib?
Pamiparib is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2][3][4] These enzymes are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. By inhibiting PARP, pamiparib leads to an accumulation of single-strand breaks, which can generate double-strand breaks during DNA replication. In cancer cells with deficiencies in the homologous recombination (HR) repair pathway (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be effectively repaired, leading to cell death through a mechanism known as synthetic lethality.[1][5]
Q2: Is pamiparib known to have off-target effects on kinases?
Currently, there is limited publicly available data from broad-panel kinase screening specifically for pamiparib. However, studies on other PARP inhibitors, such as rucaparib (B1680265) and niraparib, have revealed off-target interactions with various kinases.[6][7][8] Given the structural similarities among small molecule inhibitors that target ATP-binding pockets, it is a valid concern to investigate the potential for pamiparib to have off-target kinase effects. Therefore, researchers should consider performing their own kinase selectivity profiling.
Q3: Why is it important to screen for off-target kinase effects?
Identifying off-target kinase interactions is crucial for several reasons:
-
Understanding the complete pharmacological profile: Off-target effects can contribute to both the therapeutic efficacy and the adverse side effects of a drug.[7][9]
-
Avoiding misinterpretation of results: An observed cellular phenotype might be due to an off-target effect rather than the inhibition of the primary target.
-
Informing clinical trial design: A comprehensive understanding of a drug's selectivity can help in designing safer and more effective clinical trials.
-
Discovering new therapeutic opportunities: Off-target effects can sometimes be leveraged for new therapeutic applications (polypharmacology).[7]
Q4: What are the initial steps to assess potential off-target kinase activity of pamiparib?
A tiered approach is recommended:
-
Literature Review: Search for any new publications or conference abstracts that may contain kinase profiling data for pamiparib.
-
In Silico Analysis: Utilize computational tools to predict potential kinase targets based on the chemical structure of pamiparib.
-
In Vitro Kinase Profiling: Screen pamiparib against a broad panel of purified kinases at a single high concentration (e.g., 10 µM) to identify potential hits.[6]
-
Dose-Response Studies: For any identified hits, perform dose-response assays to determine the IC50 values and assess the potency of the off-target inhibition.
Troubleshooting Guide for In Vitro Kinase Assays
This guide addresses common issues that may arise when performing in vitro kinase assays to screen for off-target effects of pamiparib.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, especially with small volumes. Incomplete mixing of reagents. Edge effects in the microplate. | - Ensure pipettes are properly calibrated. - Use a master mix for reagents. - Avoid using the outer wells of the plate or fill them with buffer. |
| Inconsistent IC50 Values | Inconsistent enzyme activity. Degradation of ATP or substrate. Compound precipitation. | - Aliquot and store the kinase at the recommended temperature to avoid freeze-thaw cycles. - Prepare fresh ATP and substrate solutions for each experiment. - Visually inspect for compound precipitation and test solubility in the assay buffer. |
| No Inhibition Observed | Inactive kinase. Incorrect ATP concentration. Pamiparib is highly selective. | - Test the kinase activity with a known inhibitor (positive control). - Ensure the ATP concentration is appropriate for the kinase being tested (typically at or below the Km for ATP). - This may be a true negative result, indicating high selectivity for PARP over the tested kinases. |
| False Positives | Compound interference with the assay signal (e.g., fluorescence quenching or enhancement). Non-specific inhibition at high concentrations. | - Run a control experiment without the kinase to check for compound interference. - Perform dose-response curves to confirm a specific inhibitory effect. - Use structurally unrelated control compounds. |
Data Presentation
Pamiparib Selectivity Profile Against PARP Isoforms
| Enzyme | IC50 (nM) | Selectivity (Fold vs. PARP1) | Reference |
| PARP1 | 1.3 | 1 | [1] |
| PARP2 | 0.92 | ~1.4 | [1] |
| PARP3 | >50-100x higher than PARP1/2 | >50-100 | [1] |
| Tankyrase 1 | >50-100x higher than PARP1/2 | >50-100 | [1] |
| Tankyrase 2 | >50-100x higher than PARP1/2 | >50-100 | [1] |
Hypothetical Off-Target Kinase Profiling of Pamiparib (for illustrative purposes)
It is important to note that the following data is hypothetical and intended to illustrate how results from a kinase screen would be presented. No such public data for pamiparib is currently available.
| Kinase | % Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 85% | 1.2 |
| Kinase B | 62% | 8.5 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for Off-Target Screening
This protocol provides a general framework for screening pamiparib against a panel of kinases.
1. Materials:
- Purified recombinant kinases
- Kinase-specific substrates (peptide or protein)
- Pamiparib maleate stock solution (in DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- [γ-³³P]ATP
- Termination buffer (e.g., phosphoric acid)
- Filter plates
- Scintillation counter
2. Procedure:
- Compound Preparation: Prepare serial dilutions of pamiparib in kinase reaction buffer. Include a DMSO-only control.
- Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the diluted pamiparib or DMSO control.
- Initiate Reaction: Add [γ-³³P]ATP to start the kinase reaction. The final ATP concentration should ideally be at the Km for each kinase.
- Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
- Termination: Stop the reaction by adding the termination buffer.
- Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
- Detection: Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of pamiparib and determine the IC50 value for any kinases showing significant inhibition.
Visualizations
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of pamiparib-induced synthetic lethality.
Experimental Workflow: Off-Target Kinase Screening
Caption: Workflow for identifying off-target kinase effects.
Logical Relationship: Troubleshooting Kinase Assay Variability
Caption: Troubleshooting high variability in kinase assays.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinase polypharmacology landscape of clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pamiparib maleate cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in pamiparib (B560054) maleate (B1232345) cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing high variability between replicate wells in my pamiparib cell viability assay?
High variability can stem from several factors, ranging from technical execution to the biological nature of the cells.
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of a microplate is a common source of variability.
-
Troubleshooting:
-
Ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask before each aspiration.
-
Use a multichannel pipette for seeding and mix the cell suspension between pipetting steps to prevent settling.
-
Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation and temperature fluctuations, a phenomenon known as the "edge effect."[1] Fill outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of pamiparib, reagents, or cell suspensions will lead to variable results.
-
Troubleshooting:
-
Ensure all pipettes are properly calibrated.
-
Use fresh pipette tips for each replicate to avoid carryover.
-
When preparing serial dilutions, ensure thorough mixing at each step.
-
-
-
Compound Precipitation: Pamiparib maleate, like many small molecules, may have limited solubility in aqueous solutions at higher concentrations.
-
Troubleshooting:
-
Visually inspect the wells after adding pamiparib for any signs of precipitation.
-
If solubility is a concern, consider preparing a higher concentration stock in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it further in the culture medium. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level for your cell line (typically <0.5%).
-
-
Q2: The IC50 value I'm getting for pamiparib is significantly higher than what is reported in the literature. What could be the reason?
Several factors can contribute to an apparent decrease in pamiparib potency.
-
Cell Line-Specific Sensitivity: The cytotoxic effect of pamiparib is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations.[2][3] This is due to the principle of synthetic lethality.[2][3]
-
Troubleshooting:
-
Verify the HR status of your cell line. If the cells are HR-proficient, they will be inherently more resistant to PARP inhibitors like pamiparib.
-
Consider using a positive control cell line with a known HR deficiency (e.g., MDA-MB-436) to confirm the activity of your pamiparib stock.
-
-
-
Drug Efflux: Some cancer cell lines can develop resistance to drugs by overexpressing efflux pumps, such as P-glycoprotein (P-gp), which actively transport the drug out of the cell.[4] Pamiparib has been shown to be a non-P-gp substrate, suggesting it may overcome this resistance mechanism.[4] However, other efflux pumps could potentially be involved.
-
Assay Duration: The cytotoxic effects of PARP inhibitors may take longer to manifest compared to other anti-cancer agents.
-
Troubleshooting:
-
Ensure a sufficient incubation time with pamiparib. For many cell lines, an incubation period of 72 to 144 hours is necessary to observe a significant effect on cell viability.[5]
-
-
-
Compound Stability: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting:
-
Store pamiparib stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Prepare fresh working dilutions from the stock solution for each experiment.
-
-
Q3: My results from an MTT assay are not consistent with those from a CellTiter-Glo® assay. Why is there a discrepancy?
Different viability assays measure different cellular parameters, which can lead to varied results.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the tetrazolium salt MTT to formazan (B1609692).[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[7]
-
Potential for Discrepancies:
-
Metabolic vs. ATP Levels: A compound could potentially affect mitochondrial respiration without immediately impacting ATP levels, or vice versa.
-
Assay Interference: It is possible for a compound to interfere with the chemistry of a specific assay. For example, a colored compound could interfere with the absorbance reading in an MTT assay, or a compound could inhibit the luciferase enzyme in the CellTiter-Glo® assay.
-
Cytostatic vs. Cytotoxic Effects: A compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells). In an MTT assay, a lower signal could indicate either cell death or a reduction in metabolic activity due to a slower proliferation rate. An ATP-based assay might show a more direct correlation with the number of viable cells.
-
-
Troubleshooting:
-
To check for assay interference, run a cell-free control containing media, your compound at various concentrations, and the assay reagent.
-
Consider using a third, complementary assay to measure a different viability parameter, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain).
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of pamiparib can vary depending on the cell line, the specific assay used, and the duration of treatment.
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | CellTiter-Glo® | 7 days | 10.6 | [8] |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | Not Specified | Not Specified | 1.8 | |
| H209 | Small Cell Lung Cancer | Not Specified | Not Specified | >10,000 | [5] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | Not Sensitive | [4] |
| A2780pacR | Paclitaxel-Resistant Ovarian Cancer | Not Specified | Not Specified | Not Sensitive | [4] |
| A2780olaR | Olaparib-Resistant Ovarian Cancer | Not Specified | Not Specified | Not Sensitive | [4] |
Enzymatic and Cellular Inhibition of Pamiparib
| Target/Process | Assay Type | IC50 (nM) | Reference |
| PARP1 | Enzymatic Assay | 0.83 - 1.3 | [7][9] |
| PARP2 | Enzymatic Assay | 0.11 - 0.9 | [7][9] |
| Intracellular PAR Formation | Cellular Assay | 0.24 | [9][10] |
| DNA Trapping | Cellular Assay | 13 | [9][10] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for assessing pamiparib-induced changes in cell viability.[7][11]
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in the appropriate culture medium to the desired density.
-
Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume normal growth.
-
-
Pamiparib Treatment:
-
Prepare serial dilutions of pamiparib in culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the pamiparib dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate the plate for the desired treatment duration (e.g., 72-144 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
MTT Cell Viability Assay
This protocol provides a general procedure for assessing cell viability with pamiparib using an MTT assay.[5][6]
-
Cell Seeding:
-
Follow the same cell seeding procedure as described for the CellTiter-Glo® assay, but use a clear 96-well plate.
-
-
Pamiparib Treatment:
-
Follow the same treatment procedure as described for the CellTiter-Glo® assay.
-
-
Assay Procedure:
-
After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: General experimental workflow for a pamiparib cell viability assay.
References
- 1. OUH - Protocols [ous-research.no]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Pamiparib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 9. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.com [promega.com]
Dose-response curve analysis for pamiparib maleate in different cancer cell lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers performing dose-response curve analysis of pamiparib (B560054) maleate (B1232345) in various cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our IC50 values for pamiparib between experiments. What are the potential causes?
A1: Variability in IC50 values is a common issue that can arise from several factors:
-
Cell Line Health and Passage Number: Ensure your cell lines are healthy, free of contamination, and within a consistent, low passage number range. Genetic drift can occur at high passage numbers, altering cellular responses to drug treatment.[1]
-
Seeding Density: The initial number of cells seeded can influence the final assay readout. Use a consistent seeding density for all experiments and ensure even cell distribution across wells.[1]
-
Drug Preparation and Storage: Pamiparib, like many small molecules, can be sensitive to storage conditions. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1][2]
-
Assay Type and Duration: Different viability assays (e.g., MTT, CellTiter-Glo®, resazurin) measure different aspects of cell health and can yield different IC50 values. The duration of drug exposure is also critical; ensure it is consistent across experiments.[1]
-
Inherent Biological Variability: Even under tightly controlled conditions, biological systems exhibit a degree of variability. It is crucial to include appropriate controls and perform multiple biological replicates to account for this.[1]
Q2: The IC50 value in our BRCA-mutant cell line is higher than expected. What should we investigate?
A2: If a cell line expected to be sensitive shows resistance, consider the following:
-
Drug Inactivity: Verify the identity and purity of your pamiparib compound. Prepare fresh stock and working solutions and ensure proper storage according to the manufacturer's instructions.[2]
-
Cell Line Integrity: Confirm the identity of your cell line (e.g., via STR profiling). Verify the reported BRCA mutation status, as reversion mutations can occur, restoring homologous recombination (HR) function and conferring resistance.
-
Assay-Specific Artifacts: The type of assay used to measure cell viability can influence the outcome. It is advisable to use multiple, complementary assays to confirm the results.[2]
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to drug treatment.[2]
Q3: We are observing unexpected cell death in a cell line that should be resistant to pamiparib. What could be the cause?
A3: Unexpected cytotoxicity in resistant cell lines may be due to:
-
Off-Target Effects: At high concentrations, pamiparib may have off-target effects unrelated to PARP inhibition. Review the literature for known off-target effects. A careful dose-response analysis is crucial to determine if the toxicity occurs at concentrations significantly higher than those required for PARP inhibition.
-
High PARP Trapping: Pamiparib "traps" PARP enzymes on DNA, which is a key part of its cytotoxic mechanism. This effect can be potent and might contribute to toxicity even in HR-proficient cells at high enough concentrations.[2]
-
Specific Cellular Context: The cell line may have other underlying genetic or epigenetic vulnerabilities that sensitize it to PARP inhibition through mechanisms other than HR deficiency.
Quantitative Data: Pamiparib Activity
The anti-proliferative activity of pamiparib has been evaluated across a range of cancer cell lines. Its potency is notably higher in cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1 or BRCA2 mutations.[3]
Table 1: Pamiparib IC50 Values in Biochemical and Cellular Assays
| Assay Type | Target | IC50 (nM) |
| Cell-free Assay | PARP1 | 0.83 - 1.3 |
| Cell-free Assay | PARP2 | 0.11 - 0.9 |
| Cellular PARylation Assay | PARP Activity | 0.24 |
| DNA Trapping Assay | PARP-DNA Complex | 13 |
| Data compiled from multiple sources.[3][4][5][6] |
Table 2: Anti-proliferative Activity (IC50) of Pamiparib in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | Highly Sensitive |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Highly Sensitive |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Highly Sensitive |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | Resistant |
| IC50 values indicate that pamiparib potently inhibits tumor cells with HR-deficiency or BRCA mutations.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol is used to measure cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.
Materials:
-
96-well plates
-
Pamiparib maleate
-
Vehicle control (e.g., 0.1% DMSO)
-
Resazurin-based cell viability reagent
-
Appropriate cell culture medium and supplements
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
Compound Preparation: Prepare serial dilutions of pamiparib in culture medium. Include a vehicle-only control.[7] A recommended concentration range, based on published data, is from 0.1 nM to 50 µM.[7]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of pamiparib.[7]
-
Incubation: Incubate the plate for the desired time point (e.g., 48, 72, or 96 hours).[7]
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions. Typically, this is 10-20% of the well volume.[8]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.[8]
-
Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of pamiparib-induced synthetic lethality in HR-deficient cells.
Experimental Workflow
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicities of Pamiparib Maleate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hematological toxicities associated with pamiparib (B560054) maleate (B1232345) in animal studies.
I. Troubleshooting Guide for Hematological Toxicities
Hematological toxicities, including anemia, neutropenia, and thrombocytopenia, are known class effects of PARP inhibitors and have been observed with pamiparib.[1][2] Proactive monitoring and management are crucial for maintaining animal welfare and ensuring the integrity of study data.
Anemia Management
Symptom/Observation: Pale mucous membranes, lethargy, decreased activity, or a statistically significant decrease in hemoglobin, hematocrit, or red blood cell (RBC) count compared to control animals.
| Possible Cause | Recommended Action/Mitigation Strategy |
| On-target effect of PARP-2 inhibition affecting erythropoiesis. [1] | Monitoring: • Perform complete blood counts (CBCs) at baseline and regular intervals (e.g., weekly) during the study. • Observe animals daily for clinical signs of anemia. |
| Study- or animal-specific factors (e.g., underlying health conditions, stress). | Dose Modification: • If a significant drop in hemoglobin is observed (e.g., >20-30% from baseline or below established institutional limits), consider a dose reduction or a temporary dosing holiday (e.g., 5 days on, 2 days off) to allow for bone marrow recovery.[1] • Re-evaluate the dosing regimen based on the severity of the anemia and the study objectives. |
| Supportive Care: • Ensure adequate nutrition and hydration. • In severe, life-threatening cases, and in consultation with veterinary staff, consider a red blood cell transfusion. |
Neutropenia Management
Symptom/Observation: A statistically significant decrease in absolute neutrophil count (ANC) compared to control animals. Animals may become more susceptible to infections.
| Possible Cause | Recommended Action/Mitigation Strategy |
| Myelosuppressive effect of pamiparib on hematopoietic progenitor cells. | Monitoring: • Monitor CBCs with differentials at baseline and regularly throughout the study. • Closely observe animals for any signs of infection (e.g., lethargy, fever, localized swelling, or inflammation). |
| Increased susceptibility to opportunistic infections. | Dose Modification: • For moderate to severe neutropenia (based on institutional guidelines), a dose reduction or interruption is recommended.[1] |
| Supportive Care & Environmental Controls: • House animals in a clean, low-stress environment to minimize the risk of infection. • Prophylactic or therapeutic use of broad-spectrum antibiotics may be considered under veterinary guidance if infections are a concern. • In some preclinical models, hematopoietic growth factors (e.g., G-CSF) can be used to stimulate neutrophil production, though this may be a confounding factor depending on the study design. |
Thrombocytopenia Management
Symptom/Observation: A statistically significant decrease in platelet count compared to control animals. Clinical signs may include petechiae, ecchymosis (bruising), or signs of bleeding.
| Possible Cause | Recommended Action/Mitigation Strategy |
| Pamiparib-induced suppression of megakaryocyte production in the bone marrow. [2] | Monitoring: • Perform regular platelet counts as part of the CBC. • Conduct daily clinical observations for any signs of bleeding. |
| Increased risk of spontaneous or procedure-related hemorrhage. | Dose Modification: • If platelet counts fall to a critical level (as defined by institutional standards), a dose reduction or interruption is warranted.[1] |
| Handling & Supportive Care: • Handle animals with care to minimize trauma and the risk of bleeding. • For severe thrombocytopenia, platelet transfusions may be considered in critical situations, as directed by a veterinarian. |
II. Quantitative Data on Hematological Effects (Clinical)
While specific preclinical dose-response data for pamiparib is not publicly available, clinical studies provide insight into its hematological effects. In a Phase 1A/1B dose-escalation study, anemia was the most common Grade ≥3 adverse event.[3][4][5] The safety profile from the approved label in China, based on 317 patients, also highlights the prevalence of hematological toxicities.[6]
| Adverse Reaction (All Grades, ≥10%) | Percentage of Patients | Grade ≥3 Adverse Reaction (≥1%) |
| Anemia | ≥10% | Anemia |
| Leukopenia | ≥10% | Leukopenia |
| Neutropenia | ≥10% | Neutropenia |
| Thrombocytopenia | ≥10% | Thrombocytopenia |
| Lymphopenia | ≥10% | Lymphopenia |
| Data derived from the pamiparib safety profile in China based on 317 patients in three clinical trials.[6] |
III. Experimental Protocols
Detailed preclinical toxicology protocols are often proprietary. However, a general workflow for monitoring hematological toxicity in rodent models is provided below.
Protocol: Monitoring Hematological Parameters in a Rodent Dosing Study
-
Animal Model: Use a relevant rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Allow animals to acclimate for a minimum of one week before the start of the study.
-
Group Allocation: Randomly assign animals to vehicle control and pamiparib treatment groups.
-
Baseline Sampling: Prior to the first dose, collect a blood sample (e.g., via tail vein or saphenous vein) for a baseline CBC.
-
Dosing: Administer pamiparib maleate at the predetermined doses and schedule. The vehicle should be appropriate for the formulation.
-
Interim Blood Sampling: Collect blood samples at regular intervals (e.g., weekly) to monitor changes in hematological parameters. The frequency may be increased around the expected nadir.
-
Clinical Observations: Perform and document daily health checks, including observations for signs of anemia, bleeding, or infection. Record body weights regularly.
-
Data Analysis: Analyze CBC data to determine changes in RBCs, hemoglobin, hematocrit, neutrophils, and platelets over time and in response to different doses.
-
Pathology: At the end of the study, conduct a gross necropsy and collect bone marrow and spleen for histopathological evaluation to assess cellularity and hematopoietic activity.
IV. Visualizations
Caption: Mechanism of PARP Inhibitor-Induced Hematological Toxicity.
Caption: Troubleshooting Workflow for Hematological Observations.
V. Frequently Asked Questions (FAQs)
Q1: Are the hematological toxicities of pamiparib an on-target or off-target effect?
A1: Hematological toxicities are considered an on-target effect of PARP inhibitors. PARP-2, one of the targets of pamiparib, is known to play a role in erythropoiesis (red blood cell production).[1] Inhibition of PARP enzymes in hematopoietic stem and progenitor cells in the bone marrow can lead to myelosuppression, resulting in anemia, neutropenia, and thrombocytopenia.
Q2: In which animal species have these toxicities been observed?
A2: While specific public reports on pamiparib are limited, general toxicology studies for PARP inhibitors are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs) species.[7] Preclinical studies in mice and rats have been mentioned for pamiparib.[8][9]
Q3: How soon after starting pamiparib treatment should I expect to see hematological changes?
A3: Based on clinical data for PARP inhibitors, hematological toxicities often appear within the first 3 months of administration.[1] In preclinical studies with daily dosing, it is prudent to start monitoring within the first one to two weeks of treatment.
Q4: Can I use hematopoietic growth factors (e.g., G-CSF, EPO) to manage cytopenias in my study?
A4: The use of hematopoietic growth factors is a potential supportive care measure. However, it is important to consider that these agents can be a significant confounding variable in a study. Their use should be carefully planned, documented, and justified, and may be more appropriate for establishing a maximum tolerated dose (MTD) rather than in efficacy studies where they could interfere with the study endpoints.
Q5: What is the recommended dose reduction strategy in animal studies?
A5: There is no universally defined dose reduction strategy for preclinical studies, as it depends on the specific study design, goals, and institutional guidelines. A common approach is to implement a 25-50% dose reduction upon observation of moderate to severe toxicity. Alternatively, a dosing holiday (e.g., stopping treatment for 2-3 days) can be implemented to allow for bone marrow recovery, followed by resuming treatment at a lower dose.[1] Any dose modification strategy should be pre-defined in the study protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the side effects of Pamiparib? [synapse.patsnap.com]
- 3. Phase 1A/1B dose-escalation and -expansion study to evaluate the safety, pharmacokinetics, food effects and antitumor activity of pamiparib in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1A/1B dose-escalation and -expansion study to evaluate the safety, pharmacokinetics, food effects and antitumor activity of pamiparib in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. China NMPA Approves PARP Inhibitor Pamiparib for Patients with Previously Treated Advanced Ovarian Cancer - BioSpace [biospace.com]
- 7. Investigator’s Brochure (IB) | The Central Committee on Research Involving Human Subjects [english.ccmo.nl]
- 8. Phase 1b study to assess the safety, tolerability, and clinical activity of pamiparib in combination with temozolomide in patients with locally advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
Validation & Comparative
Validating biomarkers of response to pamiparib maleate in patient samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to pamiparib (B560054) maleate, a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2.[1][2] The performance of pamiparib is compared with other commercially available PARP inhibitors, supported by preclinical and clinical experimental data. Detailed methodologies for key biomarker validation assays are also provided to aid in the design and interpretation of translational research studies.
Mechanism of Action of Pamiparib and Other PARP Inhibitors
Pamiparib, like other PARP inhibitors, exerts its anti-tumor effect through a mechanism known as synthetic lethality.[1] PARP enzymes play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.
In normal cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination repair (HRR) pathway. However, in cancer cells with deficiencies in the HRR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[1] This selective killing of HRR-deficient cancer cells while sparing normal cells is the principle of synthetic lethality.
Beyond catalytic inhibition, a key mechanism for the efficacy of many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex.[3] These trapped complexes are highly cytotoxic as they can block DNA replication and transcription. Preclinical studies have shown that pamiparib is a potent PARP trapper.[4][5]
dot
Caption: Experimental workflow for BRCA1/2 mutation analysis by NGS.
Methodology:
-
Sample Collection and DNA Extraction: Obtain a formalin-fixed paraffin-embedded (FFPE) tumor tissue block or a whole blood sample. Extract genomic DNA using a commercially available kit, ensuring high quality and purity.
-
Library Preparation: Fragment the extracted DNA to a desired size. Ligate sequencing adapters to the DNA fragments. Amplify the adapter-ligated fragments via PCR to create a sequencing library.
-
Target Enrichment: Selectively capture the DNA fragments corresponding to the BRCA1 and BRCA2 genes and their flanking regions. This can be achieved through hybridization with biotinylated probes (hybrid capture) or by PCR amplification of the target regions (amplicon-based).
-
Next-Generation Sequencing: Sequence the enriched library on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
Bioinformatics Analysis:
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels) by comparing the aligned reads to the reference sequence.
-
Annotation: Annotate the identified variants with information from various databases (e.g., ClinVar, dbSNP) to determine their potential clinical significance.
-
Copy Number Variation (CNV) Analysis: Detect large deletions or duplications within the BRCA1 and BRCA2 genes.
-
-
Reporting: Classify the identified variants as pathogenic, likely pathogenic, variant of uncertain significance (VUS), likely benign, or benign according to established guidelines (e.g., ACMG/AMP). Generate a clinical report detailing the findings.
Homologous Recombination Deficiency (HRD) Testing
HRD status is often determined by measuring the extent of genomic instability, also known as a "genomic scar," which results from a deficient HRR pathway. The Myriad MyChoice® CDx is a widely used, FDA-approved test for this purpose.
[6]dot
Caption: Workflow for determining HRD status using a Genomic Instability Score.
Methodology (based on Myriad MyChoice® CDx):
[6][7][8]1. Sample Preparation: A pathologist identifies the tumor area on an FFPE slide, and the tissue is macrodissected to enrich for tumor cells. 2. DNA Extraction: Genomic DNA is extracted from the tumor tissue. 3. Next-Generation Sequencing: The DNA is subjected to NGS to analyze a large number of single nucleotide polymorphisms (SNPs) across the genome. 4. Genomic Instability Score (GIS) Calculation: The GIS is calculated based on three components of genomic instability:
- Loss of Heterozygosity (LOH): The number of regions in the genome that have lost one of the two parental alleles.
- Telomeric Allelic Imbalance (TAI): The number of regions with allelic imbalance that extend to the telomeres but do not cross the centromere.
- Large-scale State Transitions (LST): The number of chromosomal breaks between adjacent regions of at least 10 megabases.
- HRD Status Determination: The GIS is compared to a predefined cutoff. A score above the cutoff indicates a positive HRD status. The Myriad MyChoice® CDx test also includes sequencing of BRCA1 and BRCA2 genes, and a pathogenic mutation in either gene also results in a positive HRD status.
[6]#### 3. RAD51 Foci Formation Assay by Immunofluorescence
This functional assay directly assesses the proficiency of the HRR pathway by visualizing the formation of RAD51 foci at sites of DNA damage.
dot
Caption: Experimental workflow for the RAD51 foci formation assay.
Methodology:
-
Cell/Tissue Preparation: Culture cancer cell lines on coverslips or prepare fresh tumor tissue sections.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells/tissues with a DNA damaging agent (e.g., ionizing radiation).
-
Repair Incubation: Incubate the cells/tissues for a specific period to allow for the recruitment of DNA repair proteins.
-
Fixation and Permeabilization: Fix the cells/tissues with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody: Incubate with a primary antibody specific for RAD51.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Microscopy: Mount the coverslips or tissue sections on microscope slides and visualize the fluorescently labeled RAD51 foci using a fluorescence microscope.
-
Quantification: Capture images and quantify the number of RAD51 foci per cell nucleus using image analysis software. A low number of RAD51 foci after DNA damage induction is indicative of a deficient HRR pathway.
PARP Trapping Assay
This assay measures the ability of a PARP inhibitor to stabilize the PARP-DNA complex.
Methodology (Fluorescence Polarization-based):
[9][10]1. Assay Setup: In a multi-well plate, combine purified PARP1 or PARP2 enzyme with a fluorescently labeled DNA probe. This binding results in a high fluorescence polarization (FP) signal. 2. Inhibitor Incubation: Add the PARP inhibitor (e.g., pamiparib) at various concentrations to the wells and incubate. 3. Initiation of PARylation: Add NAD+, the substrate for PARP's enzymatic activity. In the absence of a trapping inhibitor, PARP will auto-PARylate, leading to its dissociation from the DNA and a decrease in the FP signal. 4. Measurement: A potent PARP trapping agent will prevent the dissociation of PARP from the DNA even in the presence of NAD+, thus maintaining a high FP signal. The EC50 for PARP trapping can be calculated from the dose-response curve.
Conclusion
The validation of predictive biomarkers is crucial for the effective clinical development and use of PARP inhibitors like pamiparib maleate. BRCA1/2 mutations remain the most well-established biomarkers for sensitivity to PARP inhibitors. However, HRD assays that measure genomic instability provide a broader assessment of HRR pathway defects and can identify additional patients who may benefit from these agents. Functional assays, such as the RAD51 foci formation assay, offer a real-time assessment of HRR capacity. The choice of biomarker and the specific assay used for its detection are critical considerations in both clinical trials and routine clinical practice. This guide provides a framework for understanding and comparing the performance of pamiparib in the context of these key biomarkers and offers insights into the methodologies used for their validation.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myriad.com [myriad.com]
- 7. lynparza.co.uk [lynparza.co.uk]
- 8. myriadgenetics.eu [myriadgenetics.eu]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Preclinical Comparison of Pamiparib Maleate and Rucaparib in Ovarian Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitors pamiparib (B560054) maleate (B1232345) and rucaparib (B1680265), focusing on their preclinical performance in ovarian cancer cell lines. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these therapeutic agents.
This guide synthesizes available preclinical data to offer a comparative overview of pamiparib and rucaparib. It is important to note that a direct head-to-head study comparing these two drugs in the same ovarian cancer cell lines under identical experimental conditions is not publicly available. Therefore, the data presented here is compiled from various independent studies and should be interpreted with this consideration in mind.
Mechanism of Action: Targeting the Achilles' Heel of Cancer Cells
Both pamiparib and rucaparib are potent inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme family, particularly PARP-1 and PARP-2.[1][2][3] These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these drugs prevent the repair of SSBs, which then lead to the formation of more lethal DNA double-strand breaks (DSBs) during DNA replication.[2][4]
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient.[4] The inhibition of PARP in these HR-deficient cells leads to a synthetic lethality, where the combination of two otherwise non-lethal defects results in cell death.[2][4] This targeted approach allows for the selective killing of cancer cells while sparing normal cells with functional HR pathways.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pamiparib for germline BRCA mutation-associated recurrent advanced ovarian, fallopian tube or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
Combination of Pamiparib Maleate with Anti-PD-1 Therapy: A Comparative Guide for Preclinical Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the combination therapy involving pamiparib (B560054) maleate (B1232345), a potent PARP inhibitor, and anti-PD-1 checkpoint blockade in syngeneic mouse models. Due to the limited availability of published preclinical data specifically for pamiparib in this combination, this guide utilizes data from studies on other PARP inhibitors, such as veliparib (B1684213), as a representative surrogate to illustrate the expected synergistic effects and underlying mechanisms.
The combination of PARP inhibitors with immune checkpoint blockade, particularly anti-PD-1 therapy, is a promising strategy in oncology. The rationale for this combination is multifactorial: PARP inhibition can lead to increased genomic instability in tumor cells, enhancing the release of tumor-associated neoantigens. This, in turn, can stimulate an anti-tumor immune response. Furthermore, PARP inhibitors have been shown to upregulate PD-L1 expression on tumor cells, potentially through the activation of the STING (Stimulator of Interferon Genes) pathway, thereby creating a target for anti-PD-1 therapy. Preclinical studies suggest that the addition of a PD-(L)1 inhibitor can resensitize cells treated with PARP inhibitors to T-cell cytotoxicity, which restores the reduced antitumour immunity caused by upregulation of PD-L1 expression and enhances antitumour activity[1].
Efficacy in Syngeneic Mouse Models: A Comparative Analysis
| Treatment Group | Tumor Growth Delay (Days) | Complete Response Rate | Syngeneic Model |
| Control | - | 0/11 | CT26 |
| Anti-PD-1 | ~10 | 1/11 | CT26 |
| Veliparib + Radiation | ~15 | 0/11 | CT26 |
| Veliparib + Radiation + Anti-PD-1 | >20 | 1/11 | CT26 |
| Control | - | 0/10 | MC38 |
| Anti-PD-1 | ~15 | 3/10 | MC38 |
| Veliparib + Radiation | ~10 | 0/10 | MC38 |
| Veliparib + Radiation + Anti-PD-1 | >25 | 6/10 | MC38 |
Table 1: In vivo efficacy of PARP inhibitor (veliparib) in combination with anti-PD-1 therapy in syngeneic mouse models. Data is representative of expected outcomes for a PARP inhibitor and anti-PD-1 combination.
| Immune Cell Population | Change with Combination Therapy | Syngeneic Model |
| CD8+ T cells | Increased Infiltration | MC38 |
| Regulatory T cells (Tregs) | Decreased Infiltration | MC38 |
Table 2: Modulation of the tumor immune microenvironment by PARP inhibitor and anti-PD-1 combination therapy. Data is representative of expected immunomodulatory effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for evaluating the combination of a PARP inhibitor and anti-PD-1 therapy in syngeneic mouse models.
Syngeneic Tumor Models
-
Cell Lines: Murine colorectal carcinoma cell lines, such as CT26 and MC38, are commonly used. These cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Animals: Immunocompetent mouse strains syngeneic to the tumor cell lines are used (e.g., BALB/c for CT26, C57BL/6 for MC38). Mice are typically 6-8 weeks old at the time of tumor implantation.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly using calipers.
Treatment Regimen
-
PARP Inhibitor Administration: Pamiparib maleate would be administered orally (p.o.) at a predetermined dose and schedule. For veliparib, a dose of 25 mg/kg is often used, administered daily.
-
Anti-PD-1 Antibody Administration: An anti-mouse PD-1 antibody (e.g., clone RMP1-14) is administered intraperitoneally (i.p.) at a typical dose of 10 mg/kg, often on a schedule of every 3-4 days for a set number of doses.
-
Combination Therapy: In the combination group, both the PARP inhibitor and the anti-PD-1 antibody are administered according to their respective schedules.
Efficacy and Immune Monitoring
-
Tumor Growth Measurement: Tumor volume is measured two to three times per week using the formula: (Length x Width^2) / 2.
-
Survival Analysis: Mice are monitored for signs of distress, and survival is recorded.
-
Immunophenotyping: At the end of the study, tumors are excised, and single-cell suspensions are prepared. Flow cytometry is used to analyze the infiltration of various immune cell populations, including CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs).
-
Cytokine Analysis: Tumor homogenates or serum samples can be analyzed for the levels of pro-inflammatory and anti-inflammatory cytokines using techniques such as ELISA or multiplex bead assays.
Visualizing the Mechanism of Action
The synergistic effect of combining a PARP inhibitor with anti-PD-1 therapy is rooted in their complementary mechanisms of action. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow.
Conclusion
The combination of this compound with anti-PD-1 therapy holds significant promise for enhancing anti-tumor immunity and improving therapeutic outcomes. While direct preclinical evidence for pamiparib in syngeneic models is emerging, data from other PARP inhibitors strongly support the synergistic potential of this combination. The provided experimental framework offers a robust approach for researchers to further investigate this promising therapeutic strategy. Future studies specifically detailing the effects of pamiparib in immunocompetent preclinical models will be crucial for optimizing its clinical development in combination with immunotherapy.
References
Pamiparib Maleate in Advanced Gastric Cancer: A Comparative Analysis Against the Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pamiparib (B560054) maleate (B1232345), a poly (ADP-ribose) polymerase (PARP) inhibitor, with the current standard-of-care in the context of advanced gastric cancer. The analysis is based on available clinical trial data and focuses on presenting quantitative outcomes, detailed experimental protocols, and relevant biological pathways to inform research and development efforts.
Executive Summary
Clinical trial data on pamiparib maleate in advanced gastric cancer is primarily derived from the Phase 2 PARALLEL-303 study (NCT03427814). This trial evaluated pamiparib as a maintenance therapy for patients who had responded to first-line platinum-based chemotherapy. It is crucial to note that this study compared pamiparib to a placebo, not to an active chemotherapy comparator. Therefore, this guide will focus on the efficacy and safety of pamiparib as a maintenance strategy following initial standard-of-care chemotherapy. The standard first-line treatment for advanced gastric cancer typically consists of a platinum-based chemotherapy doublet, such as FOLFOX or XELOX.[1]
Data Presentation: Pamiparib vs. Placebo in Maintenance Therapy
The following tables summarize the key efficacy and safety data from the PARALLEL-303 trial, which provides the most direct available comparison for pamiparib in the maintenance setting for advanced gastric cancer.
Table 1: Efficacy Outcomes in the PARALLEL-303 Trial [2][3][4]
| Endpoint | Pamiparib (n=71) | Placebo (n=65) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 3.7 months | 2.1 months | 0.8 (0.5, 1.2) | 0.1428 |
| Median Overall Survival (OS) | 10.2 months | 12.0 months | Not Reported | Not Reported |
Table 2: Key Safety Data (Treatment-Emergent Adverse Events - TEAEs) in the PARALLEL-303 Trial [4]
| Adverse Event Category | Pamiparib (n=71) | Placebo (n=65) |
| Any TEAE of ≥ Grade 3 | 40.8% | 30.8% |
| TEAEs Leading to Treatment Discontinuation | 11.3% | 3.1% |
| TEAEs Leading to Death | 2.8% | 3.1% |
Experimental Protocols
A detailed understanding of the clinical trial methodology is essential for interpreting the results. Below is a summary of the experimental protocol for the PARALLEL-303 (NCT03427814) trial.
PARALLEL-303 (NCT03427814) Study Protocol
Objective: To evaluate the efficacy and safety of pamiparib as maintenance therapy in patients with inoperable locally advanced or metastatic gastric cancer who have responded to first-line platinum-based chemotherapy.[2][3]
Study Design: A randomized, double-blind, placebo-controlled, global Phase 2 clinical trial.[2][3]
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with histologically confirmed inoperable locally advanced or metastatic adenocarcinoma of the stomach or gastroesophageal junction. Participants must have achieved a complete or partial response to a first-line platinum-based chemotherapy regimen.[5]
-
Exclusion Criteria: Prior treatment with a PARP inhibitor, unresolved toxicities from prior therapies, and presence of brain metastases.[5]
Treatment Arms:
-
Pamiparib Arm: Patients received 60 mg of pamiparib orally, twice daily.[4]
-
Placebo Arm: Patients received a matching placebo orally, twice daily.[4]
Endpoints:
-
Primary Endpoint: Progression-Free Survival (PFS), assessed by the investigator according to RECIST v1.1.[2][4]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[2][3]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Pamiparib
The therapeutic rationale for using PARP inhibitors like pamiparib in cancers with homologous recombination deficiency (HRD) is based on the concept of synthetic lethality. The following diagram illustrates the DNA damage repair pathway and the mechanism of action of pamiparib.
Experimental Workflow: PARALLEL-303 Trial Design
The workflow of the PARALLEL-303 clinical trial is depicted in the diagram below, from patient screening to treatment allocation and follow-up.
References
- 1. Standard First-Line Chemotherapy for Metastatic Gastric Cancer in Japan Has Met the Global Standard: Evidence From Recent Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of maintenance therapy with pamiparib versus placebo for advanced gastric cancer responding to first-line platinum-based chemotherapy: Phase 2 study results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Navigating Resistance: A Comparative Guide to Pamiparib Maleate and Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the treatment landscape for cancers with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the emergence of intrinsic and acquired resistance presents a significant clinical challenge, necessitating a deeper understanding of the cross-resistance profiles among different PARP inhibitors. This guide provides an objective comparison of pamiparib (B560054) maleate (B1232345) with other approved PARP inhibitors—olaparib (B1684210), rucaparib, niraparib, and talazoparib—with a focus on their performance against various resistance mechanisms, supported by experimental data.
Mechanisms of PARP Inhibitor Resistance
Resistance to PARP inhibitors is a multifaceted phenomenon driven by several key mechanisms that ultimately restore DNA damage repair capabilities or reduce drug efficacy. Understanding these mechanisms is crucial for developing strategies to overcome resistance and for selecting subsequent therapies.
Primary mechanisms of resistance include:
-
Restoration of Homologous Recombination (HR) Repair: This is a predominant mechanism of acquired resistance. Secondary mutations in BRCA1 or BRCA2 can restore their function, thereby re-establishing HR proficiency and diminishing the synthetic lethality induced by PARP inhibitors.[1][2]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp, encoded by the ABCB1 gene), can actively transport PARP inhibitors out of cancer cells, reducing their intracellular concentration and limiting their efficacy.[1]
-
Changes in PARP1 Expression or Function: Mutations in the PARP1 gene can prevent the inhibitor from binding to its target or reduce the "trapping" of PARP1 on DNA, a key cytotoxic mechanism of some PARP inhibitors.[3]
-
Replication Fork Protection: Stabilization of stalled replication forks, even in the absence of functional HR, can prevent the formation of double-strand breaks and thus confer resistance to PARP inhibitors.
-
Rewiring of the DNA Damage Response: Alterations in other DNA repair pathways can compensate for the inhibition of PARP, allowing cancer cells to survive.[1][2]
Comparative Efficacy and Cross-Resistance Profiles
Direct head-to-head comparisons of all approved PARP inhibitors across a wide range of resistance mechanisms are limited in the published literature. However, available preclinical data provides valuable insights into their differential activities and potential for cross-resistance.
Overcoming P-glycoprotein (P-gp) Mediated Resistance
A key differentiator for pamiparib is its ability to evade the P-glycoprotein (P-gp) efflux pump. Unlike some other PARP inhibitors, such as olaparib, pamiparib is not a substrate for P-gp. This characteristic suggests that pamiparib may retain its efficacy in tumors that have developed resistance to other PARP inhibitors through the upregulation of this efflux pump.
Table 1: Comparative in vitro Efficacy of Pamiparib and Olaparib in P-gp Overexpressing Ovarian Cancer Cells
| Cell Line | P-gp Expression | Pamiparib IC50 (nM) | Olaparib IC50 (nM) |
| A2780 (parental) | Negative | Sensitive | Sensitive |
| A2780pacR (Paclitaxel-resistant) | High | Equally sensitive to parental | Resistant |
| A2780olaR (Olaparib-resistant) | High | Equally sensitive to parental | Resistant |
Data adapted from studies demonstrating pamiparib as a non-P-gp substrate.
These findings indicate that in cell lines where resistance to olaparib is driven by P-gp overexpression, pamiparib maintains its cytotoxic activity. This suggests a lack of cross-resistance in this specific context and a potential therapeutic option for patients who have progressed on a P-gp substrate PARP inhibitor.
Cross-Resistance in Models of Acquired Resistance
Studies on cell lines with acquired resistance to one PARP inhibitor often show cross-resistance to others, suggesting that the underlying resistance mechanism is not specific to the initial drug.
One study developed a veliparib-resistant ovarian cancer cell line (A2780veliR) and tested its sensitivity to other PARP inhibitors. The results showed that acquired resistance to veliparib (B1684213) conferred cross-resistance to olaparib, niraparib, rucaparib, and talazoparib.[4][5]
Table 2: Cross-Resistance in a Veliparib-Resistant Ovarian Cancer Cell Line
| PARP Inhibitor | Parental A2780 LC50 (µM) | A2780veliR LC50 (µM) | Fold Resistance |
| Veliparib | 11.02 | > 50 | > 4.5 |
| Olaparib | 3.51 | 12.33 | 3.5 |
| Niraparib | 0.44 | 1.13 | 2.6 |
| Rucaparib | 0.99 | 3.49 | 3.5 |
| Talazoparib | 0.002 | 0.005 | 2.5 |
LC50 values were determined by clonogenic survival assay. Data adapted from Shafqat et al., 2021.[4]
While pamiparib was not included in this specific study, the data highlights the high likelihood of cross-resistance among PARP inhibitors when resistance is driven by mechanisms other than drug efflux. A thesis abstract also noted that olaparib-resistant patient-derived ovarian cancer cell lines demonstrated cross-resistance to pamiparib, niraparib, rucaparib, and talazoparib, suggesting a PARP-specific resistance mechanism independent of DNA repair.
Differential Efficacy in BRCA-Mutant and Wild-Type Cell Lines
The potency of PARP inhibitors can vary significantly depending on the genetic background of the cancer cells. The following table summarizes the half-maximal lethal concentration (LC50) of five PARP inhibitors in ovarian cancer cell lines with and without functional BRCA1.
Table 3: Comparative Efficacy of PARP Inhibitors in BRCA1-Mutant vs. BRCA1-Proficient Ovarian Cancer Cell Lines
| PARP Inhibitor | UWB1.289 (BRCA1-mutant) LC50 (µM) | UWB1.289 + BRCA1 (BRCA1-WT) LC50 (µM) | Fold Difference |
| Olaparib | 0.04 | 1.89 | 47.3 |
| Niraparib | 0.008 | 0.23 | 28.8 |
| Rucaparib | 0.02 | 0.23 | 11.5 |
| Talazoparib | 0.0003 | 0.002 | 6.7 |
| Veliparib | 0.46 | 1.95 | 4.2 |
LC50 values were determined by clonogenic survival assay. Data adapted from Shafqat et al., 2021.[4]
This data demonstrates that while all tested PARP inhibitors are more potent in BRCA1-deficient cells, the magnitude of this differential sensitivity varies. Talazoparib was the most potent inhibitor in both cell lines, while olaparib showed the largest fold difference in efficacy between the BRCA1-mutant and wild-type cells in this particular experiment.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cross-resistance studies. Below are representative protocols for key experiments.
Generation of PARP Inhibitor-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a specific PARP inhibitor through continuous exposure.
Methodology:
-
Cell Culture: Culture the parental cancer cell line (e.g., A2780 ovarian cancer cells) in its recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Begin by treating the cells with the PARP inhibitor of interest (e.g., olaparib) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), which should be predetermined via a cell viability assay.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the PARP inhibitor in a stepwise manner. The increments should be small enough to allow for the selection of resistant clones without causing complete cell death.
-
Maintenance of Resistant Clones: Continue this process for several months until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold or higher than the initial IC50).
-
Characterization: The resulting resistant cell line should be characterized to confirm the level of resistance and to investigate the underlying mechanisms (e.g., by Western blot for P-gp expression or sequencing of BRCA1/2 genes).
Cell Viability and IC50/LC50 Determination
Objective: To determine the concentration of a PARP inhibitor that causes 50% inhibition of cell viability (IC50) or is lethal to 50% of the cells in a clonogenic assay (LC50).
Methodology (using a colorimetric assay like MTS):
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of each PARP inhibitor to be tested. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 5-7 days).
-
MTS Assay: Add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (PES) to each well.
-
Incubation and Absorbance Reading: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Visualizing Resistance Mechanisms and Experimental Workflows
Signaling Pathways and Experimental Designs
Graphviz diagrams can be used to illustrate the complex signaling pathways involved in PARP inhibitor resistance and the workflows of the experiments used to study them.
Caption: Overview of major PARP inhibitor resistance mechanisms.
Caption: Workflow for generating and testing resistant cell lines.
Conclusion
The landscape of PARP inhibitor resistance is complex, with multiple mechanisms contributing to treatment failure. Pamiparib maleate shows a distinct advantage in overcoming P-gp-mediated drug efflux, a known mechanism of resistance to other PARP inhibitors like olaparib. This suggests that pamiparib could be a valuable therapeutic option for patients whose tumors have developed this specific resistance profile.
However, preclinical data also indicates a high potential for cross-resistance among all PARP inhibitors when resistance is driven by other mechanisms, such as the restoration of homologous recombination. The differential potency of various PARP inhibitors in both sensitive and resistant settings underscores the importance of understanding the specific resistance mechanisms at play in individual patients. Further head-to-head clinical studies are needed to fully elucidate the cross-resistance profiles of the available PARP inhibitors and to guide the optimal sequencing of these agents in the clinic.
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalhealthcare.com [hospitalhealthcare.com]
- 3. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pamiparib Maleate Demonstrates Superior Efficacy in Brain Tumor Models Compared to Other PARP Inhibitors
For Immediate Release
[City, State] – [Date] – Preclinical research highlights the significant potential of pamiparib (B560054) maleate (B1232345) in the treatment of brain tumors, demonstrating superior blood-brain barrier penetration and enhanced anti-tumor activity compared to other poly (ADP-ribose) polymerase (PARP) inhibitors. These findings, supported by robust experimental data, position pamiparib as a promising candidate for further clinical investigation in neuro-oncology.
A key challenge in treating brain tumors is the ability of therapeutic agents to effectively cross the blood-brain barrier (BBB). Pamiparib has shown markedly improved brain penetration in mouse models when compared to other PARP inhibitors such as olaparib (B1684210), niraparib, rucaparib, and talazoparib. This enhanced ability to reach the tumor site is a critical determinant of its superior efficacy.[1][2][3] Furthermore, pamiparib is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP), efflux pumps that typically limit the brain accumulation of many drugs, including other PARP inhibitors.[1]
In addition to its excellent BBB penetration, pamiparib has demonstrated greater potency in preclinical models. In a BRCA1-mutated breast cancer xenograft model, pamiparib was found to be 16-fold more potent than olaparib.[1][2][3] This heightened potency, combined with its ability to effectively reach brain tumors, suggests a potential for improved therapeutic outcomes.
Enhanced Synergy with Standard-of-Care Chemotherapy
Pamiparib exhibits strong synergistic effects when combined with temozolomide (B1682018) (TMZ), the standard-of-care alkylating agent for glioblastoma.[1][2][3] In a TMZ-resistant small cell lung cancer (SCLC) intracranial xenograft model, the combination of pamiparib and TMZ successfully overcame resistance, leading to significant tumor inhibition and prolonged survival.[1][2][3] This suggests that pamiparib could be a valuable addition to current treatment regimens for brain tumors, potentially resensitizing resistant tumors to chemotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative preclinical studies.
Table 1: Brain-to-Plasma Concentration Ratios of PARP Inhibitors in Mice
| PARP Inhibitor | Brain-to-Plasma Ratio | Time Point (hours) |
| Pamiparib | ~0.20 | 1, 2, and 4 |
| Olaparib | Lower than Pamiparib | Not specified |
| Niraparib | Lower than Pamiparib | Not specified |
| Talazoparib | Lower than Pamiparib | Not specified |
Data from preclinical studies in C57 mice.[4]
Table 2: In Vivo Efficacy of Pamiparib vs. Olaparib in a BRCA1-Mutant Xenograft Model (MDA-MB-436)
| Treatment Group | Dose | Tumor Growth Inhibition | Objective Response Rate |
| Pamiparib | 1.6 - 6.3 mg/kg (oral, BID) | Tumor Regression | 100% |
| Olaparib | 25 mg/kg (oral, BID) | Tumor Relapse Observed | Not specified |
BID: twice daily. Objective response rate includes complete and partial responses.[1]
Table 3: Efficacy of Pamiparib and TMZ Combination in a TMZ-Resistant Intracranial Xenograft Model (H209)
| Treatment Group | Median Survival (Days) |
| Vehicle | Not specified |
| TMZ alone | Not specified |
| Pamiparib + TMZ | Significantly Prolonged |
This study demonstrated that the combination overcame TMZ resistance.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.
Blood-Brain Barrier Penetration Study: Male C57 mice were administered a single oral dose of pamiparib or other PARP inhibitors at their clinically relevant doses. Brain and plasma concentrations were measured at 1, 2, and 4 hours post-administration to determine the brain-to-plasma concentration ratios.[4]
In Vivo Efficacy in BRCA1-Mutant Xenograft Model: A BRCA1 mutant MDA-MB-436 breast cancer xenograft model was established in mice. The mice were treated orally with pamiparib (doses ranging from 1.6 mg/kg to 6.3 mg/kg, twice daily for 28 days) or olaparib (25 mg/kg, twice daily for 28 days). Tumor volume was monitored throughout the study, and objective responses were assessed on day 29.[1]
In Vivo Efficacy in TMZ-Resistant Intracranial Xenograft Model: A TMZ-resistant small cell lung cancer (SCLC) cell line (H209) was intracranially implanted in mice. The mice were treated with a combination of pamiparib and TMZ. Survival was monitored, and the efficacy of the combination therapy was compared to that of TMZ alone.[1]
PARylation Inhibition Assay: The in vivo pharmacodynamic effect of pamiparib was assessed by measuring the inhibition of poly(ADP-ribose) (PAR) formation in tumor tissues. MDA-MB-436 xenograft mice were treated with a single oral dose of pamiparib. Tumor samples were collected at various time points, and PAR levels were quantified to determine the extent and duration of PARP inhibition. An oral dose as low as 3 mg/kg was sufficient to abrogate PARylation in brain tumor tissues.[1][2][3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of PARP inhibition and the experimental workflow for the in vivo efficacy studies.
References
- 1. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pamiparib Maleate
FOR IMMEDIATE RELEASE
Providing clear, actionable guidance for the safe handling and disposal of investigational drugs is paramount for the safety of laboratory personnel and the environment. This document outlines the essential procedures for the proper disposal of pamiparib (B560054) maleate (B1232345), a potent PARP inhibitor used in cancer research. Adherence to these guidelines is critical due to the cytotoxic nature of this compound.
Pamiparib maleate and materials contaminated with it are classified as hazardous cytotoxic waste.[1] Such waste requires stringent disposal protocols to mitigate risks of exposure and environmental contamination. All personnel handling this compound must be trained in the procedures for managing cytotoxic agents.[2][3]
Personal Protective Equipment (PPE)
When handling this compound waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin, eye, and respiratory exposure.[4]
| PPE Component | Specification |
| Gloves | Double-layered, chemotherapy-grade |
| Gown | Disposable, impermeable, with long sleeves and back closure |
| Eye Protection | Safety goggles or a face shield |
| Respiratory Protection | An appropriate respirator (e.g., N95) may be required based on institutional assessment |
Disposal Procedures for this compound and Contaminated Materials
All materials that have come into contact with this compound must be segregated and disposed of as cytotoxic waste.[5] This includes unused or expired drug product, contaminated labware, and used PPE.
Step 1: Waste Segregation
Immediately segregate all this compound waste from regular laboratory trash.[5] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[1]
Step 2: Packaging and Labeling
-
Solid Waste: Place items such as contaminated gloves, gowns, and labware into a designated cytotoxic waste bag (typically yellow with a purple stripe or other institutionally approved color).[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.[1]
-
Unused/Expired Drug: Unused or expired this compound should be disposed of in its original vial or a securely sealed container, which is then placed into the cytotoxic waste container. Do not attempt to dispose of it down the drain.
-
Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste."[2]
Step 3: Storage
Store cytotoxic waste in a secure, designated area with limited access.[2] This area should be well-ventilated.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste management contractor.[6] The standard and required method for the destruction of cytotoxic waste is high-temperature incineration.[6][7]
It is imperative to maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the authorized disposal company.[6]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all local, state, and federal regulations.[7]
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. danielshealth.ca [danielshealth.ca]
- 3. hse.gov.uk [hse.gov.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. benchchem.com [benchchem.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
